CFM-4
Description
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADITKBVODKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CFM-4 in Apoptosis Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFM-4, a CARP-1 (Cell cycle and apoptosis regulatory protein 1) functional mimetic, represents a promising class of small molecules with potent pro-apoptotic activity across a range of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis. The primary mechanism of action involves the upregulation and activation of CARP-1, which subsequently triggers a cascade of downstream signaling events, culminating in programmed cell death. Key events include the activation of the stress-activated protein kinases (SAPK) p38 and JNK, inhibition of the pro-survival Akt signaling pathway, and the induction of canonical apoptotic markers such as PARP and caspase cleavage. This document details these pathways, presents available quantitative data, outlines experimental protocols for key assays, and provides visual representations of the signaling networks to facilitate a deeper understanding for research and drug development applications.
Introduction to this compound and its Target: CARP-1
CARP-1, also known as CCAR1, is a peri-nuclear phosphoprotein that functions as a critical regulator of cell growth, differentiation, and apoptosis. It acts as a co-activator for various transcription factors and is implicated in the cellular response to chemotherapy. This compound and its analogs, such as this compound.16, are small molecules designed to mimic the function of CARP-1, thereby promoting its pro-apoptotic activities. These compounds have been shown to inhibit the growth of various cancer cells, including those resistant to conventional therapies, by inducing apoptosis.[1][2][3]
Core Signaling Pathways of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound are mediated through a multi-pronged attack on cancer cell survival machinery. The core mechanism revolves around the upregulation of CARP-1, which then orchestrates the activation of pro-death signaling cascades and the suppression of pro-survival pathways.
Upregulation of CARP-1 and Activation of the SAPK Pathway
Treatment of cancer cells with this compound leads to a significant increase in the expression of CARP-1.[2][4] This elevated level of CARP-1 is a critical initiating event in the apoptotic cascade. One of the primary downstream effects of increased CARP-1 is the activation of the Stress-Activated Protein Kinase (SAPK) pathways, specifically p38 MAPK and c-Jun N-terminal Kinase (JNK).
-
p38 MAPK Activation: this compound treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 plays a crucial role in mediating cellular stress responses and promoting apoptosis.
-
JNK Activation: Similarly, this compound induces the phosphorylation of JNK. The JNK pathway is a key signaling cascade involved in the cellular response to a variety of stresses and is a potent inducer of apoptosis.
The activation of both p38 and JNK by this compound creates a strong pro-apoptotic cellular environment.
Induction of Apoptotic Markers
The activation of the CARP-1 and SAPK pathways by this compound culminates in the induction of well-established markers of apoptosis:
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, rendering it inactive. This compound treatment results in the robust cleavage of PARP, indicating the execution phase of apoptosis.
-
Caspase Activation: this compound induces the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and -7. Activated caspases are the central drivers of the apoptotic process, responsible for the cleavage of numerous cellular substrates.
Inhibition of Pro-Survival Signaling: The Akt/FOXO3a Axis
A critical aspect of this compound's mechanism of action is its ability to suppress pro-survival signaling pathways, most notably the PI3K/Akt pathway. This compound and its analogs have been shown to inhibit the phosphorylation and activation of Akt.
The inhibition of Akt has significant downstream consequences, including the potential activation of the Forkhead box O3 (FOXO3a) transcription factor. In its unphosphorylated state, FOXO3a translocates to the nucleus and promotes the transcription of genes involved in apoptosis and cell cycle arrest. While direct evidence for this compound-induced FOXO3a nuclear translocation is still emerging, the inhibition of its upstream negative regulator, Akt, strongly suggests this as a plausible downstream event.
Signaling Pathway Diagram: this compound Mechanism of Action
Caption: this compound initiates apoptosis by upregulating CARP-1, leading to SAPK activation and Akt inhibition.
Quantitative Data on this compound and its Analogs
Precise quantitative data for this compound across a wide range of cancer cell lines is still being consolidated in the literature. However, studies on its potent analog, this compound.16, provide valuable insights into its efficacy.
Table 1: Growth Inhibitory (GI50) Concentrations of this compound.16 in NSCLC Cell Lines
| Cell Line | Drug Resistance Profile | GI50 of Erlotinib | GI50 of this compound.16 | Reference |
| HCC827 | Parental (TKI-sensitive) | ~0.1 µM | Not explicitly stated | |
| HCC827-ER | Erlotinib-Resistant | ≥15 µM | Not explicitly stated | |
| H1975 | Parental (T790M mutation) | Not explicitly stated | Not explicitly stated | |
| H1975-RR | Rociletinib-Resistant | Not explicitly stated | Not explicitly stated |
Note: While specific GI50 values for this compound.16 are not provided in a tabular format in the cited literature, the studies indicate its effectiveness in attenuating the growth of both parental and TKI-resistant NSCLC cells. Further research is needed to establish a comprehensive IC50 profile for this compound and its analogs.
Table 2: Qualitative Summary of Protein Level Changes Induced by this compound/CFM-4.16
| Protein | Change upon Treatment | Effect | Reference |
| CARP-1 | Increased expression | Pro-apoptotic | |
| Phospho-p38 | Increased phosphorylation | Pro-apoptotic | |
| Phospho-JNK | Increased phosphorylation | Pro-apoptotic | |
| Cleaved PARP | Increased levels | Marker of apoptosis | |
| Cleaved Caspase-8 | Increased levels | Initiator caspase activation | |
| Phospho-Akt | Decreased phosphorylation | Inhibition of survival | |
| c-Met | Inhibited | Inhibition of oncogenic signaling |
Detailed Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
Caption: Standard workflow for Western Blot analysis of apoptosis-related proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CARP-1, phospho-p38, cleaved PARP, Akt, phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Detection of DNA Fragmentation (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow Diagram: TUNEL Assay
Caption: Workflow for the detection of apoptotic DNA fragmentation using the TUNEL assay.
Methodology:
-
Cell Preparation: Treat cells with this compound, then harvest and fix them with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
DNA Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdU-labeled nucleotides (BrdUTP) to label the 3'-OH ends of fragmented DNA.
-
Staining: Wash the cells and incubate with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated).
-
Counterstaining: Counterstain the cellular DNA with a dye such as Propidium Iodide (PI) or DAPI.
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize them by fluorescence microscopy.
Conclusion
This compound and its analogs are potent inducers of apoptosis in a variety of cancer cell types, including those that have developed resistance to standard therapies. Their mechanism of action is centered on the upregulation of the pro-apoptotic protein CARP-1, which triggers the activation of the p38 and JNK stress kinase pathways and the suppression of the pro-survival Akt signaling cascade. This leads to the activation of caspases, cleavage of PARP, and ultimately, programmed cell death. The multifaceted mechanism of this compound makes it an attractive candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. This guide provides a foundational understanding of its core apoptotic mechanisms to aid researchers and drug developers in their efforts to leverage this promising class of compounds.
References
- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
CFM-4: A Novel Regulator of G2/M Cell Cycle Arrest and Apoptosis
An In-depth Technical Guide on the Core Function of a Promising Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the function of CFM-4, a small molecule antagonist of the CARP-1/APC-2 interaction, in inducing G2/M cell cycle arrest and apoptosis in cancer cells. This document details the core signaling pathways, presents quantitative data from key experiments, and outlines the methodologies for reproducing these findings.
Core Mechanism of Action
This compound is a potent small molecule that functions as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) functional mimetic. Its primary mechanism of action involves the disruption of the protein-protein interaction between CARP-1 and APC-2 (Anaphase-Promoting Complex Subunit 2). This antagonism leads to a cascade of downstream events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, even in drug-resistant cancer cell lines.
Signaling Pathway of this compound Induced G2/M Arrest
This compound initiates a signaling cascade by binding to CARP-1, which prevents its interaction with the E3 ubiquitin ligase APC/C (Anaphase-Promoting Complex/Cyclosome). This disruption leads to an accumulation of CARP-1. The elevated levels of CARP-1, in concert with the inhibition of APC/C activity, result in a significant decrease in the levels of key mitotic proteins, including Cyclin B1 and Cdc20. The loss of these critical regulators of the G2/M transition prevents cells from entering mitosis, leading to cell cycle arrest. Concurrently, this compound treatment activates stress-activated protein kinases (SAPKs) such as p38 and JNK1/2, and initiates caspase cascades, ultimately leading to programmed cell death (apoptosis).
CFM-4: A Novel Antagonist of the CARP-1/APC-2 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cell Division Cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a crucial phospho-protein that plays a multifaceted role in cell growth, apoptosis, and signal transduction. Its interaction with the Anaphase Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, particularly with the APC-2 subunit, is a critical regulatory point in cell cycle progression. The disruption of this interaction presents a promising therapeutic strategy for targeting cancer cells. CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1]thiadiazol]-2-one) has emerged as a potent small molecule inhibitor of the CARP-1/APC-2 binding, demonstrating significant anti-cancer properties. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.
Introduction
CARP-1 is a perinuclear phosphoprotein that functions as a co-activator for various signaling pathways, including steroid/thyroid nuclear receptors, β-catenin, and the tumor suppressor p53.[2] Its involvement in chemotherapy-dependent apoptosis highlights its significance as a potential therapeutic target. A yeast two-hybrid screen identified the anaphase-promoting complex/cyclosome E3 ubiquitin ligase component APC-2 as a binding partner of CARP-1. The interaction between CARP-1 and APC-2, along with the APC/C co-activators Cdc20 and Cdh1, suggests a regulatory role for CARP-1 in cell cycle control.
This compound is a CARP-1 Functional Mimetic (CFM) identified through high-throughput screening as a small molecule antagonist of the CARP-1/APC-2 interaction. By preventing this binding, this compound induces G2/M cell cycle arrest and apoptosis in a variety of cancer cells, including those resistant to conventional drugs. This guide will delve into the quantitative data supporting the efficacy of this compound, the detailed experimental protocols for its study, and visual representations of its mechanism and relevant pathways.
Quantitative Data
The efficacy of this compound as a CARP-1/APC-2 binding antagonist and an anti-cancer agent has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 (this compound) | 1 µM | Inhibition of CARP-1/APC-2 interaction | |
| Kd (CARP-1/APC-2) | 480 nM | Dissociation constant for CARP-1 and APC-2 binding | |
| Table 1: Binding Affinity and Interaction Inhibition |
| Cell Line Type | IC50 Range (this compound) | Effect | Reference |
| Various Cancer Cells | 10-15 µM | Induction of apoptosis | |
| Drug-Resistant Human Breast Cancer Cells | Not specified, but effective | Suppression of growth | |
| Table 2: Cellular Activity of this compound |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with the interaction between CARP-1 and APC-2. This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.
CARP-1 and the APC/C Complex
CARP-1 interacts with the APC-2 subunit of the Anaphase Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase crucial for regulating the metaphase-to-anaphase transition and mitotic exit. By binding to APC-2, CARP-1 is thought to co-activate the APC/C complex.
This compound as a Binding Antagonist
This compound functions by binding to CARP-1, which in turn prevents CARP-1 from interacting with APC-2. This antagonistic action disrupts the normal function of the APC/C complex, leading to downstream cellular consequences.
Downstream Effects of this compound
The inhibition of the CARP-1/APC-2 interaction by this compound leads to:
-
G2/M Cell Cycle Arrest: Disruption of APC/C function prevents the degradation of key cell cycle proteins, such as cyclin B1, leading to an arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: The cell cycle arrest and likely other signaling perturbations trigger the apoptotic cascade. This involves the activation of caspase-8 and caspase-9.
-
Loss of Cell Cycle Proteins: this compound treatment leads to a loss of cyclin B1 and Cdc20 proteins in a manner that is independent of the ubiquitin-proteasome pathway but is caspase-mediated.
-
p53-Independent Apoptosis: Notably, this compound induces apoptosis independently of the tumor suppressor p53, which is often mutated in cancer cells.
References
The Role of CFM-4 in Inhibiting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance remains a critical obstacle in oncology, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. CARP-1/CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) has been identified as a crucial regulator of apoptosis in response to various chemotherapeutic agents. CARP-1 Functional Mimetics (CFMs), a class of small molecule inhibitors, leverage this pathway to induce cell death in a variety of cancer cells, including drug-resistant phenotypes. This technical guide provides an in-depth examination of a lead compound, CFM-4, and its potent analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization. The focus is on this compound's ability to bind and modulate CARP-1, initiating a signaling cascade that involves the activation of Stress-Activated Protein Kinases (SAPKs), cell cycle arrest, and ultimately, apoptosis.
Introduction to this compound
This compound (1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one) is a novel small molecule inhibitor developed as a CARP-1 functional mimetic.[3][4] CARP-1 is a perinuclear phosphoprotein that regulates cell growth and apoptosis by serving as a co-activator for several key signaling molecules and as a mediator of chemotherapy-induced apoptosis. This compound and its analogs were designed to interfere with the interaction between CARP-1 and the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By mimicking the function of CARP-1, CFMs enhance its expression and trigger a pro-apoptotic signaling cascade, making them effective inhibitors of cancer cell growth, including in cell lines resistant to conventional therapies like Adriamycin, Cisplatin, and various tyrosine kinase inhibitors (TKIs).
Core Mechanism of Action
The primary mechanism of this compound involves the direct modulation of the CARP-1 signaling pathway to induce apoptosis and inhibit cell proliferation. This is achieved through a multi-faceted approach targeting key cellular processes.
CARP-1 Upregulation and APC/C Interaction
This compound and its analogs bind to CARP-1, enhancing its expression and interfering with its binding to APC-2. This disruption is a critical initiating event that shifts the cellular balance away from proliferation and towards apoptosis.
Induction of Apoptosis via SAPK Pathway
Upon engagement by this compound, CARP-1 initiates a downstream signaling cascade characterized by the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and c-Jun N-terminal kinases (JNKs). Activated p38 and JNK, in turn, trigger the caspase cascade, which is essential for the execution of apoptosis. Evidence shows that this compound-induced apoptosis involves the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP). Pharmacological blockage of caspase-8 has been shown to prevent apoptosis by this compound, highlighting its necessity in this signaling pathway.
Inhibition of Oncogenic Pathways
In addition to activating pro-apoptotic pathways, CFM compounds actively inhibit key survival and proliferation signals. Studies have demonstrated that this compound and its analog this compound.16 can inhibit oncogenic kinases such as cMet and Akt, which are often hyperactivated in cancer and contribute to drug resistance.
Cell Cycle Arrest
A significant component of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, primarily at the G2/M phase. This is often accompanied by a reduction in the levels of key mitotic regulators, such as Cyclin B1. By preventing cancer cells from completing mitosis, this compound effectively halts their proliferation.
Quantitative Data on Anti-Proliferative Efficacy
The efficacy of this compound and its analogs has been quantified across a range of cancer cell lines, with a particular focus on those resistant to standard treatments. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric used to assess potency.
Table 1: GI₅₀ Values in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Resistance Profile | GI₅₀ of Standard TKI | GI₅₀ of CFM Analog | Reference |
| H1975 | Parental | ≤0.18 µM (Rociletinib/Ocimertinib) | Attenuated Growth | |
| H1975 | Ocimertinib-Resistant | ~12 µM (Ocimertinib) | Attenuated Growth | |
| H1975 | Rociletinib-Resistant | 4.5 - 8.0 µM (Rociletinib) | Attenuated Growth | |
| A549 / H1299 | Parental | N/A | 2.0 µM (this compound.16) |
Table 2: GI₅₀ Values in Renal Cell Carcinoma (RCC)
| Cell Line | Resistance Profile | GI₅₀ of Everolimus | Note on CFM Efficacy | Reference |
| A498 | Parental | ~1.2 µM | This compound.16 was effective | |
| A498 | Everolimus-Resistant | ≥10.0 µM | This compound.16 was effective | |
| UOK262 | Parental | <0.02 µM | This compound.16 was effective | |
| UOK262 | Everolimus-Resistant | 1.8 - 7.0 µM | This compound.16 was effective | |
| UOK268 | Parental | <0.02 µM | This compound.16 was effective | |
| UOK268 | Everolimus-Resistant | 7.0 - ≥10.0 µM | This compound.16 was effective |
Table 3: GI₅₀ Values in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Resistance Profile | GI₅₀ of Cisplatin | Note on CFM Efficacy | Reference |
| MDA-MB-468 | Cisplatin-Resistant | ≥6.0 - 15.0 µM | This compound.16 inhibited viability | |
| MDA-MB-231 | Cisplatin-Resistant | ≥150.0 µM | This compound.16 inhibited viability |
Note: this compound.16 is a novel analog that is generally more potent than this compound.
Key Experimental Protocols
The characterization of this compound's anti-cancer effects relies on a set of standardized in vitro assays. Detailed methodologies for these core experiments are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.
Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Collection: Induce apoptosis using this compound. Collect both floating and adherent cells. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative, PI negative.
-
Early Apoptosis: Annexin V positive, PI negative.
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Collection: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells with PBS and centrifuge at ~300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at 4°C).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL).
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL).
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Analysis: Analyze samples by flow cytometry, using a linear scale for PI fluorescence. Record at least 10,000 events per sample.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as CARP-1, cleaved PARP, and phosphorylated p38/JNK, to confirm the mechanism of action of this compound.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CARP-1, anti-cleaved-PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film. A loading control protein (e.g., actin or tubulin) should be probed to ensure equal protein loading.
Conclusion
This compound and its next-generation analogs represent a promising class of anti-cancer compounds that function as CARP-1 functional mimetics. By upregulating CARP-1 and activating the p38/JNK stress-activated kinase pathway, these molecules effectively induce G2/M cell cycle arrest and apoptosis. Crucially, their efficacy extends to various cancer cell lines that have developed resistance to frontline therapeutic agents, including TKIs and platinum-based drugs. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of the CARP-1 signaling axis in oncology.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. corefacilities.iss.it [corefacilities.iss.it]
The Chemical Architecture and Biological Profile of CFM-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFM-4, a novel small molecule inhibitor, has emerged as a compound of significant interest in oncology research. Identified as a CARP-1 functional mimetic, it disrupts the interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) and APC-2 (Anaphase-Promoting Complex subunit 2), leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for its biological evaluation and visualizations of its signaling pathway are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one | |
| Synonyms | This compound, CFM4, CARP-1 mimetic | |
| Molecular Formula | C22H16ClN3OS | |
| Molecular Weight | 405.9 g/mol | |
| Solubility | Soluble in DMSO (up to 20 mM) | |
| Storage | Store at +4°C |
Biological Properties and Mechanism of Action
This compound acts as a potent antagonist of the CARP-1/APC-2 interaction. By mimicking the function of CARP-1, it induces G2/M phase cell cycle arrest and triggers apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics. The induction of apoptosis by this compound is associated with an IC50 in the range of 10-15 μM.
The primary mechanism of action involves the disruption of the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression. Specifically, this compound prevents the binding of CARP-1 to the APC-2 subunit. This interference leads to the stabilization of key APC/C substrates, such as cyclin B1 and Cdc20, which are critical for mitotic progression. The accumulation of these proteins ultimately results in a halt at the G2/M checkpoint and the initiation of the apoptotic cascade.
| Property | Description | Reference |
| Target | CARP-1/APC-2 interaction | |
| Biological Activity | Induces G2/M cell cycle arrest and apoptosis | |
| IC50 for Apoptosis | 10-15 μM | |
| Downstream Effects | Stabilization of cyclin B1 and Cdc20, activation of caspases |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's induction of apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound. These protocols are based on standard methodologies and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol describes the analysis of cell cycle distribution in this compound treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24 or 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Western Blot for Caspase Activation and Cyclin B1)
This protocol details the detection of apoptotic markers, such as cleaved caspases and changes in cyclin B1 levels, in response to this compound treatment via Western blotting.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of spiro[3H-indole-3,2'-thiadiazol]-2(1H)-one derivatives involves a multi-step reaction. A representative approach is outlined below, based on the synthesis of similar compounds.
Caption: General workflow for the synthesis of this compound.
Representative Synthesis Protocol:
-
Cyclocondensation: An appropriately substituted isatin is reacted with an aromatic thiohydrazide in a suitable solvent (e.g., ethanol) under reflux, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid), to yield the spiro[indole-thiadiazole] intermediate.
-
N-Alkylation: The resulting spiro intermediate is then N-alkylated at the indole nitrogen using 2-chlorobenzyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
Conclusion
This compound represents a promising class of anti-cancer compounds with a distinct mechanism of action targeting the CARP-1/APC-C signaling axis. Its ability to induce G2/M arrest and apoptosis in cancer cells warrants further investigation for its therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding and exploration of this compound and its analogs.
References
Investigating the signaling pathways affected by CFM-4
An In-depth Technical Guide to the Signaling Pathways Modulated by CFM-4
Abstract
This compound, a CARP-1/CCAR1 functional mimetic, has emerged as a promising small molecule with significant anti-cancer properties. It operates by binding to and modulating the function of the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1), a critical regulator of cell growth and apoptosis. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, presents quantitative data on its efficacy, details key experimental protocols for its study, and visualizes complex biological processes using standardized diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's mechanism of action.
Core Mechanism of Action: CARP-1/CCAR1 Modulation
This compound functions as a CARP-1 functional mimetic. These compounds bind to CARP-1, stimulate its expression, and subsequently trigger apoptosis in a variety of cancer cells.[1][2] CARP-1 itself is a perinuclear phosphoprotein that plays a biphasic role in transducing signals for cell growth, survival, and apoptosis.[3] this compound's interaction with CARP-1 appears to be a central event that initiates a cascade of downstream signaling effects, leading to cell growth inhibition and apoptosis.
Figure 1. Core mechanism of this compound action on CARP-1.
Affected Signaling Pathways
Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis. Its mechanism involves the upregulation of its primary target, CARP-1, which acts as an effector of apoptosis.[1] This leads to the activation of Stress-Activated Protein Kinases (SAPKs) such as p38 and JNK1/2.[4] The activation cascade continues with the cleavage of caspase-8 and Poly (ADP-ribose) polymerase (PARP), both hallmark events of apoptosis. Furthermore, this compound and its analogs have been shown to induce DNA damage, evidenced by the phosphorylation of histone H2AX (γH2AX), which is a key event in the DNA damage response that can trigger apoptosis.
Figure 2. this compound's effect on the intrinsic apoptosis pathway.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit key oncogenic kinases, including Akt. By inhibiting the phosphorylation and activation of Akt, this compound effectively shuts down a major pro-survival signal, thereby sensitizing cancer cells to apoptosis. This inhibition is a crucial component of its anti-tumor activity, particularly in cancers that are dependent on this pathway.
Figure 3. this compound's inhibitory action on the PI3K/Akt pathway.
Wnt Signaling Pathway
In combination with other chemotherapeutic agents like cisplatin, the this compound analog, this compound.16, has demonstrated effects on the Wnt signaling pathway in Triple-Negative Breast Cancer (TNBC) cells. This combination treatment inhibited the expression of key Wnt signaling components, including the receptor Frizzled-8 (FZD8), the co-receptor LRP6, and the downstream transcription factor c-Myc. The Wnt pathway is crucial for cancer stem cell (CSC) maintenance, and its inhibition by the this compound.16/cisplatin combination led to reduced mammosphere formation and increased apoptosis in CSCs.
Figure 4. Inhibition of Wnt signaling by this compound.16 and Cisplatin.
Quantitative Data on this compound Efficacy
The anti-proliferative and cytotoxic effects of this compound and its analogs have been quantified across various cancer cell lines. The data highlights a dose-dependent inhibition of cell viability.
Table 1: Growth Inhibition (GI₅₀) of this compound and Analogs in NSCLC Cells
| Cell Line | Resistance Profile | Compound | GI₅₀ Dose (µM) | Citation |
| H1975 | Parental | Rociletinib | ≤0.18 | |
| H1975 | Parental | Osimertinib | ≤0.18 | |
| H1975 | Rociletinib-Resistant | Rociletinib | 4.5 - 8.0 | |
| H1975 | Osimertinib-Resistant | Osimertinib | ~12 | |
| H1975 | Parental & TKI-Resistant | This compound | Attenuated Growth | |
| H1975 | Parental & TKI-Resistant | This compound.16 | Attenuated Growth |
Table 2: Reduction in Cell Viability by CFM Compounds (10 µM, 24h)
| Cell Type | Compound | % Reduction in Viability | Citation |
| MPM | This compound | ~80 - 90% | |
| MPM | This compound.6 | ~80 - 90% | |
| TNBC | This compound | ~70 - 90% | |
| TNBC | This compound.6 | ~70 - 90% | |
| NB | This compound | ~50 - 60% | |
| NB | This compound.6 | ~50 - 60% | |
| MPM: Malignant Pleural Mesothelioma; TNBC: Triple-Negative Breast Cancer; NB: Neuroblastoma. |
Table 3: Reduction in Cell Viability in Neuroblastoma (NB) Cells
| Compound | Dose (µM) | Treatment Time (h) | % Reduction in Viability | Citation |
| This compound | 20 | 24 | ~70 - 80% | |
| CFM-5 | 20 | 24 | ~70 - 80% | |
| This compound | 5 | 48 | ~70 - 80% | |
| CFM-5 | 5 | 48 | ~70 - 80% |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between healthy, apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Culture cells to ~70-80% confluency and treat with this compound for the specified duration.
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.
-
Washing : Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blotting
This protocol is used to detect the levels of specific proteins (e.g., CARP-1, cleaved PARP, p-p38) in cell lysates.
-
Lysate Preparation : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-CARP-1, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity and normalize to a loading control like actin or tubulin.
Figure 5. A generalized workflow for studying this compound's effects.
Conclusion
This compound demonstrates a multi-faceted approach to inhibiting cancer cell growth and survival. By functionally mimicking and upregulating CARP-1, it triggers a pro-apoptotic program involving the activation of the p38/JNK pathway and key apoptotic markers. Concurrently, it suppresses critical pro-survival signaling by inhibiting the PI3K/Akt pathway and oncogenic receptor tyrosine kinases like c-Met. Its ability to also modulate the Wnt signaling pathway, particularly in combination therapies, suggests a broader utility in targeting cancer stem cells and overcoming drug resistance. The quantitative data and established protocols provided herein serve as a valuable resource for the continued investigation and development of this compound and its analogs as next-generation cancer therapeutics.
References
Preliminary Studies on CFM-4 in Drug-Resistant Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on CFM-4, a novel small molecule inhibitor, in the context of drug-resistant breast cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the associated signaling pathways and workflows.
Introduction to this compound and Drug-Resistant Breast Cancer
Drug resistance remains a significant hurdle in the effective treatment of breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). Novel therapeutic strategies are urgently needed to overcome resistance to conventional chemotherapies such as cisplatin. This compound, a CARP-1 functional mimetic, has emerged as a promising agent that demonstrates efficacy in inducing cell death in cancer cells, including those resistant to standard treatments. This guide focuses on the preliminary findings of this compound's activity, primarily in cisplatin-resistant TNBC models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound, focusing on its effects on cell viability and cancer stem cell populations in various TNBC cell lines.
Table 1: Effect of this compound and Cisplatin on Cell Viability of TNBC Cell Lines
| Cell Line | Treatment | Concentration | Duration (hours) | % Cell Death (approx.) |
| MDA-MB-231 | This compound.16 | 10 µM | 24 | 30-50% |
| Cisplatin | 10 µg/ml | 24 | 30-50% | |
| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~80%[1] | |
| MDA-MB-468 | This compound.16 | 10 µM | 24 | 30-50% |
| Cisplatin | 10 µg/ml | 24 | 30-50% | |
| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~80%[1] | |
| CRL2335 | This compound.16 | 10 µM | 24 | 30-50% |
| Cisplatin | 10 µg/ml | 24 | 30-50% | |
| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~70-80%[2] | |
| BR-1126 (PDX derived) | This compound.16 | 10 µM | 24 | 30-50% |
| Cisplatin | 10 µg/ml | 24 | 30-50% | |
| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~70-80%[2] |
Table 2: Effect of this compound and Cisplatin on Mammosphere Formation in Cisplatin-Resistant TNBC Cells
| Cell Line | Treatment | % Reduction in Mammosphere Formation (approx.) |
| CisR/MDA-231 | Cisplatin | ~30%[1] |
| This compound.16 | ~55% | |
| This compound.16 + Cisplatin | ~85% | |
| CisR/MDA-468 | Cisplatin | ~36% |
| This compound.16 | ~59% | |
| This compound.16 + Cisplatin | ~89% |
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. A key mechanism identified is the inhibition of the Wnt signaling pathway and the induction of apoptosis.
Wnt Signaling Pathway Inhibition
This compound, particularly in combination with cisplatin, has been shown to downregulate key components of the Wnt signaling pathway. This includes the Frizzled-8 (FZD8) receptor, Low-density lipoprotein receptor-related protein 6 (LRP6), and the downstream effector c-Myc. The inhibition of this pathway is crucial as aberrant Wnt signaling is implicated in cancer stem cell (CSC) self-renewal and chemoresistance.
Induction of Apoptosis
A key outcome of this compound treatment is the induction of apoptosis, or programmed cell death. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The combination of this compound.16 and cisplatin significantly increases PARP cleavage, leading to enhanced cell death in both parental and cisplatin-resistant TNBC cells and their derived cancer stem cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound in drug-resistant breast cancer.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cisplatin on breast cancer cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, CRL2335, BR-1126)
-
Cisplatin-resistant TNBC cell lines (e.g., CisR/MDA-231, CisR/MDA-468)
-
96-well plates
-
Complete culture medium
-
This compound.16 (10 µM)
-
Cisplatin (10 µg/ml)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound.16 (10 µM), cisplatin (10 µg/ml), or a combination of both for 24 hours.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
The G2/M Checkpoint Under Siege: A Technical Guide to the Impact of CFM-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell division cycle and apoptosis regulator 1 (CARP-1), also known as CCAR1, is a critical scaffold protein implicated in a multitude of cellular processes, including cell cycle progression and apoptosis. Its functional mimetic, CFM-4, has emerged as a potent anti-cancer agent that induces G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's impact on the G2/M checkpoint. We will dissect the signaling pathways initiated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to be a comprehensive resource for researchers investigating novel cancer therapeutics targeting cell cycle regulation.
Introduction to this compound and the G2/M Checkpoint
The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis with damaged or incompletely replicated DNA. This checkpoint is orchestrated by a complex network of proteins, with the Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B1 complex playing a central role. Activation of this complex propels the cell into mitosis. The activity of Cdk1/Cyclin B1 is tightly regulated by inhibitory phosphorylation mediated by Wee1/Myt1 kinases and activating dephosphorylation by the Cdc25 phosphatase family. Another key regulator is the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1, for proteasomal degradation, thus facilitating mitotic exit.
This compound is a small molecule that acts as a CARP-1 functional mimetic.[1] It has been shown to disrupt the interaction between CARP-1 and the APC/C subunit APC-2, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] This guide will delve into the intricate details of this process.
The Core Mechanism: this compound's Disruption of the CARP-1/APC-2 Axis
The primary mechanism of action for this compound in inducing G2/M arrest is its ability to antagonize the binding of CARP-1 to APC-2, a core subunit of the APC/C E3 ubiquitin ligase.[1] CARP-1 is known to be a co-activator of the APC/C.[2] By preventing this interaction, this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis.
Signaling Pathway Downstream of CARP-1/APC-2 Disruption
The disruption of the CARP-1/APC-2 interaction by this compound leads to two major downstream consequences: G2/M phase arrest and apoptosis. These two processes are intricately linked. A key event in this pathway is the loss of mitotic Cyclin B1.[1] This loss is reported to be caspase-mediated and independent of the ubiquitin-proteasome pathway.
This compound treatment also leads to the activation of Stress-Activated Protein Kinases (SAPKs), specifically p38 MAPK and JNK. The activation of these kinases is a crucial component of the apoptotic signaling induced by this compound. The crosstalk between the p38/JNK pathway and the G2/M checkpoint machinery is an active area of research, with evidence suggesting that these stress kinases can influence the activity of key cell cycle regulators.
Below is a diagram illustrating the proposed signaling pathway of this compound's impact on G2/M checkpoint regulation.
Quantitative Data on this compound's Efficacy
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-15 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-15 | |
| HCT116 | Colorectal Carcinoma | Not specified | N/A |
| HepG2 | Hepatocellular Carcinoma | Not specified | N/A |
| Daoy | Medulloblastoma | Not specified | |
| HCC827 (parental) | Non-Small Cell Lung Cancer | Not specified | |
| HCC827 (Erlotinib-resistant) | Non-Small Cell Lung Cancer | ≥15 | |
| H1975 (parental) | Non-Small Cell Lung Cancer | Not specified | |
| H1975 (Ocimertinib-resistant) | Non-Small Cell Lung Cancer | ~12 | |
| H1975 (Rociletinib-resistant) | Non-Small Cell Lung Cancer | 4.5-8.0 |
Detailed Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed protocols for key experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of G2/M Checkpoint Proteins
This protocol is used to assess the protein levels of key G2/M checkpoint regulators following this compound treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to the cell cycle analysis)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc20, anti-Cdk1, anti-phospho-Cdk1 (Tyr15), anti-Cdc25C, anti-Plk1, anti-cleaved PARP, anti-phospho-p38, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Future Directions and Drug Development Implications
The unique mechanism of action of this compound, involving the disruption of a protein-protein interaction within the cell cycle machinery, presents a promising avenue for the development of novel anti-cancer therapeutics. Further research should focus on:
-
Elucidating the precise caspase cleavage site on Cyclin B1 following this compound treatment.
-
Investigating the direct impact of this compound on the kinase activity of Cdk1/Cyclin B1 and the phosphatase activity of Cdc25C.
-
Exploring the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
-
Optimizing the pharmacological properties of this compound to enhance its efficacy and reduce potential off-target effects for in vivo applications.
Understanding the intricate details of how this compound manipulates the G2/M checkpoint will be instrumental in harnessing its full therapeutic potential in the fight against cancer.
References
Methodological & Application
Application Notes and Protocols for CFM-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to CFM-4
This compound (CARP-1 Functional Mimetic-4) is a small molecule compound that has been identified as a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] As a functional mimetic of CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1), this compound modulates key signaling pathways that control cell death. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its apoptotic effects.
Mechanism of Action:
This compound exerts its pro-apoptotic effects primarily through the upregulation and activation of CARP-1.[1] This leads to the stimulation of the pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and JNK1/2.[1][2] The activation of these pathways culminates in the cleavage of downstream effector molecules such as PARP (Poly (ADP-ribose) polymerase) and caspases, ultimately leading to programmed cell death.
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for utilizing this compound in cell culture experiments. Standard aseptic cell culture techniques should be followed throughout.
General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., Non-Small Cell Lung Cancer (NSCLC) lines like H1975, Neuroblastoma cell lines like SK-N-SH)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete growth medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density. This should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of treatment. A typical seeding density for many cancer cell lines is 1-5 x 10⁵ cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Allow the seeded cells to attach and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A common starting concentration for this compound is 10 µM. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control by treating cells with the same concentration of DMSO as used in the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, 48 hours). The incubation time should be optimized based on the specific assay and cell line.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol describes how to quantify apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS), sterile
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following this compound treatment, collect both adherent and floating cells.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Combine the floating cells (from the culture medium) and the detached adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Apoptotic Markers
This protocol is for the detection of key proteins involved in the this compound induced apoptotic pathway.
Materials:
-
This compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARP-1, anti-phospho-p38, anti-phospho-JNK1/2, anti-cleaved-PARP, anti-cleaved-caspase-8, and a loading control like anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells
| Treatment | Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | - | 24 | |||
| This compound | 5 | 24 | |||
| This compound | 10 | 24 | |||
| This compound | 20 | 24 |
Table 2: Western Blot Analysis of Protein Expression Following this compound Treatment
| Target Protein | Vehicle Control (Fold Change) | This compound (10 µM, 24h) (Fold Change) |
| CARP-1 | 1.0 | |
| Phospho-p38 | 1.0 | |
| Phospho-JNK1/2 | 1.0 | |
| Cleaved PARP | 1.0 | |
| Cleaved Caspase-8 | 1.0 | |
| Actin (Loading Control) | 1.0 | 1.0 |
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for studying the effects of this compound.
Caption: Experimental workflow for this compound studies in cell culture.
References
Application Notes and Protocols for CFM-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CFM-4, a CARP-1 functional mimetic, in preclinical mouse models of cancer. The included protocols are based on findings from various studies and are intended to serve as a guide for designing and executing in vivo experiments with this compound and its analogs.
Introduction
This compound (CARP-1 Functional Mimetic-4) and its derivatives, such as this compound.16, are a novel class of small molecules that have demonstrated anti-cancer activity in various preclinical models. These compounds function by binding to the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1), also known as CCAR1, and stimulating apoptosis in cancer cells.[1] Studies have shown that this compound can inhibit the growth of a variety of cancer cell types, including those resistant to conventional chemotherapies, making it a promising candidate for further investigation.[1][2] Notably, a nano-lipid formulation of this compound has been shown to improve its bioavailability and efficacy when administered orally in mouse xenograft models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][2]
Data Presentation: Dosage and Administration of this compound Analogs
The following table summarizes the available quantitative data on the administration of this compound analogs in mouse xenograft models. It is important to note that specific dosages and treatment schedules can vary depending on the cancer model, the formulation of the compound, and whether it is used as a single agent or in combination with other therapies.
| Compound/Formulation | Cancer Model | Mouse Strain | Administration Route | Dosage & Schedule | Outcome |
| Nanolipid formulation of this compound.16 in combination with Sorafenib | Rociletinib-resistant H1975 NSCLC Xenograft | Athymic nude mice | Not specified in abstract | Not specified in abstract | Superior growth inhibition of tumors |
| Nanolipid formulation of this compound | TNBC and NSCLC Xenografts | Not specified in abstract | Oral | Not specified in abstract | Reduced tumor growth |
| This compound.16 in combination with Doxorubicin | TNBC Xenograft | Not specified in abstract | Not specified in abstract | Not specified in abstract | Superior efficacy in inhibiting tumor growth |
Detailed dosage and schedule information was not available in the abstracts of the cited studies. Researchers should refer to the full-text articles for specific experimental parameters.
Experimental Protocols
Protocol 1: Preparation of Nanolipid Formulation of this compound
This protocol provides a general method for preparing a nanostructured lipid carrier (NLC) formulation, which has been shown to enhance the oral bioavailability of CFM compounds. This is a representative protocol based on common methods for NLC preparation.
Materials:
-
This compound or its analog
-
Solid lipid (e.g., Compritol 888 ATO)
-
Liquid lipid (e.g., Oleic acid, Labrafil)
-
Surfactant(s) (e.g., Tween 80, Lecithin, Kolliphore TPGS)
-
Organic solvent (e.g., Ethanol, N,N-Dimethylacetamide)
-
Purified water
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point (e.g., 70-80°C). Add the liquid lipid and surfactant(s) to the molten solid lipid and mix until a homogenous lipid phase is formed.
-
Aqueous Phase Preparation: Heat the purified water to the same temperature as the lipid phase.
-
Drug Incorporation: Dissolve the this compound compound in a minimal amount of a suitable organic solvent. Add the this compound solution to the molten lipid phase with continuous stirring.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 13,500 rpm for 3 minutes) to form a coarse pre-emulsion.
-
Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
Cooling: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the nanostructured lipid carriers.
-
Characterization: Characterize the NLCs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Cancer cell line (e.g., H1975 NSCLC, MDA-MB-468 TNBC)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel® at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). Shave and disinfect the injection site on the flank of the mouse.
-
Tumor Cell Implantation: Using a sterile syringe and needle, subcutaneously inject the cell suspension into the prepared flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to begin this compound administration.
Protocol 3: Administration of this compound Formulation
This protocol outlines the oral gavage method for administering the nanolipid formulation of this compound to tumor-bearing mice.
Materials:
-
Nanolipid formulation of this compound
-
Oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement and ensure safe administration.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
-
Compound Administration: Slowly administer the prepared this compound formulation. The volume should be appropriate for the size of the mouse (typically not exceeding 10 ml/kg).
-
Post-Administration Monitoring: Observe the mouse for any signs of distress after administration.
-
Treatment Schedule: Repeat the administration according to the predetermined schedule (e.g., daily, twice weekly) for the duration of the study.
Protocol 4: Assessment of Anti-Tumor Efficacy
This protocol describes how to evaluate the effectiveness of this compound treatment.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to assess for any treatment-related toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to institutional guidelines.
-
Tumor Excision and Analysis: Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for signaling pathway components).
Visualization of Signaling Pathways and Workflows
This compound Induced Apoptosis Signaling Pathway
References
How to prepare a stock solution of CFM-4 for in vitro assays
Application Notes and Protocols for CFM-4
Topic: Preparation of a Stock Solution of this compound for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2][3]thiadiazol]-2(1H)-one) is a small molecule inhibitor and a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) functional mimetic.[1] It exerts its biological activity by interfering with the binding of CARP-1 to APC-2 (Anaphase-Promoting Complex-2). This interaction enhances the expression of CARP-1, leading to the induction of G2/M cell cycle arrest and apoptosis in cancer cells. Due to its proapoptotic and anti-proliferative effects, this compound is a valuable tool for cancer research, particularly in studies involving drug-resistant breast cancer and medulloblastoma. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity. The key properties and recommended storage conditions are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 405.9 g/mol | |
| Formula | C₂₂H₁₆ClN₃OS | |
| Purity | ≥99% | |
| CAS Number | 331458-02-7 |
| Solubility | Soluble to 20 mM in DMSO. | Another source indicates solubility up to 20 mg/mL (49.27 mM) in DMSO, with sonication and heating recommended to aid dissolution. |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source |
|---|---|---|---|
| Powder | -20°C | 3 years | |
| +4°C | Data not specified, but offered as a storage option. | ||
| In Solvent (DMSO) | -80°C | 1 year | |
| -20°C | 1 month |
Note: To ensure efficacy, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Signaling Pathway of this compound
This compound acts as a CARP-1 mimetic, disrupting the protein-protein interaction between CARP-1 and APC-2. This leads to an accumulation of CARP-1, which in turn triggers downstream signaling cascades that arrest the cell cycle at the G2/M phase and induce apoptosis.
References
Application of CFM-4 in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with drug resistance being a major therapeutic hurdle. CFM-4 (CARP-1 Functional Mimetic-4) and its analogs have emerged as promising therapeutic agents in preclinical NSCLC research. These compounds have been shown to inhibit cell growth and induce apoptosis in both parental and drug-resistant NSCLC cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in NSCLC research, based on currently available data.
Mechanism of Action
This compound and its more potent analog, this compound.16, exert their anti-cancer effects in NSCLC cells primarily through the upregulation of the pro-apoptotic protein CARP-1 (Cell Cycle and Apoptosis Regulator 1). This upregulation triggers a cascade of downstream signaling events, leading to apoptosis and inhibition of cell proliferation. The key signaling pathways affected include the activation of the p38/JNK stress-activated protein kinases (SAPKs) and the inhibition of the pro-survival PI3K/Akt/mTOR pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Analogs in NSCLC Cell Lines
| Compound | Cell Line | Cell Line Characteristics | Assay | Endpoint | Value | Citation |
| This compound | A549 | NSCLC, wild-type EGFR | MTT Assay | Viability | Significant loss at 5, 10, 20 µM | [1] |
| This compound | H1299 | NSCLC, p53-null | MTT Assay | Viability | Significant loss at 5, 10, 20 µM | [1] |
| This compound.16 | A549 | NSCLC, wild-type EGFR | MTT Assay | GI50 | 2.0 µM | [1] |
| This compound.16 | H1299 | NSCLC, p53-null | MTT Assay | GI50 | 2.0 µM | [1] |
| This compound.16 | A549 | NSCLC, wild-type EGFR | MTT Assay | LC50 | 5.0 - 5.8 µM | [1] |
| This compound.16 | H1299 | NSCLC, p53-null | MTT Assay | LC50 | 5.0 - 5.8 µM | |
| This compound.16 | H1975 | NSCLC, EGFR T790M | MTT Assay | GI50 | Not specified, but attenuated growth | |
| This compound.16 | HCC827 (Erlotinib-resistant) | NSCLC, EGFR exon 19 del | MTT Assay | GI50 | Not specified, but attenuated growth | |
| This compound.17 | HCC827 (Osimertinib-resistant) | NSCLC, EGFR exon 19 del | 2D & 3D Spheroid Assay | IC50 of Osimertinib | Decreased by 2-fold with this compound.17 pretreatment | |
| This compound.17 | H1975 (Osimertinib-resistant) | NSCLC, EGFR T790M | 2D & 3D Spheroid Assay | IC50 of Osimertinib | Decreased by 2-fold with this compound.17 pretreatment |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H1975, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in NSCLC cells treated with this compound using flow cytometry.
Materials:
-
NSCLC cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed NSCLC cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting the expression and phosphorylation status of proteins in the this compound signaling pathway.
Materials:
-
Treated NSCLC cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-CARP-1, rabbit anti-phospho-p38, rabbit anti-phospho-JNK, rabbit anti-phospho-Akt, rabbit anti-Akt, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. β-actin is used as a loading control.
Protocol 4: In Vivo Xenograft Model of NSCLC
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
NSCLC cell line (e.g., H1975 resistant-cells)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle. The dosage and schedule should be determined from preliminary studies. A previously reported study used a nano-lipid formulation of this compound.16 in combination with Sorafenib.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).
Conclusion
This compound and its analogs represent a promising class of compounds for the treatment of NSCLC, including drug-resistant forms of the disease. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical NSCLC models. Further research is warranted to fully elucidate its therapeutic potential and to advance these compounds towards clinical application.
References
Application Notes and Protocols: Western Blot Analysis of Protein Expression After CFM-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFM-4 is a novel small molecule compound identified as a CARP-1/CCAR1 functional mimetic.[1] It has demonstrated potent anti-cancer activity in various cancer cell lines, including those resistant to standard therapies.[1][2][3] The primary mechanism of action of this compound involves the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation.[1] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying the therapeutic effects of this compound by quantifying the changes in the expression levels of specific proteins within these pathways. This document provides a detailed protocol for performing Western blot analysis to assess protein expression changes following this compound treatment and summarizes the expected alterations in key target proteins.
Data Presentation: Protein Expression Changes Induced by this compound Treatment
Treatment of cancer cells with this compound and its analogs (like this compound.16) leads to significant changes in the expression of proteins involved in apoptosis, cell cycle regulation, and oncogenic signaling. The following table summarizes the expected qualitative changes in protein expression based on published studies. Researchers should perform quantitative analysis to determine the precise fold changes in their specific experimental models.
| Protein Target | Cellular Process | Expected Change After this compound Treatment | References |
| CARP-1/CCAR1 | Apoptosis Regulation | ↑ (Increased Expression) | |
| Cleaved Caspase-9 | Apoptosis (Intrinsic Pathway) | ↑ (Increased Cleavage) | |
| Cleaved Caspase-3 | Apoptosis Execution | ↑ (Increased Cleavage) | |
| Cleaved PARP | Apoptosis Marker | ↑ (Increased Cleavage) | |
| p53 | Tumor Suppressor, Apoptosis | ↑ (Upregulation) | |
| p38 MAPK | Stress Response, Apoptosis | ↑ (Activation/Phosphorylation) | |
| JNK | Stress Response, Apoptosis | ↑ (Activation/Phosphorylation) | |
| c-Met | Oncogenic Signaling | ↓ (Inhibition) | |
| Akt | Survival Signaling | ↓ (Inhibition/Phosphorylation) | |
| FZD8 | Wnt Signaling | ↓ (Inhibition) | |
| LRP6 | Wnt Signaling | ↓ (Inhibition) | |
| c-Myc | Oncogene, Cell Proliferation | ↓ (Inhibition) | |
| Nanog | Cancer Stem Cell Marker | ↓ (Decreased Expression) | |
| Sox2 | Cancer Stem Cell Marker | ↓ (Decreased Expression) | |
| Oct4 | Cancer Stem Cell Marker | ↓ (Decreased Expression) |
Signaling Pathways Modulated by this compound
This compound treatment impacts multiple signaling pathways to exert its anti-cancer effects. A key mechanism is the induction of the intrinsic apoptotic pathway through the upregulation of CARP-1, leading to the activation of caspase cascades. Concurrently, this compound inhibits pro-survival and oncogenic pathways such as the c-Met/Akt and Wnt signaling pathways.
Caption: Signaling pathways affected by this compound treatment.
Experimental Protocols: Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to measure changes in protein expression in cultured cells after treatment with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest in appropriate culture dishes or plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
II. Protein Lysate Preparation
-
Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: In a new tube, mix a calculated volume of protein lysate (typically 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
IV. Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific to the protein of interest in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions. Incubate the membrane in the ECL solution for the specified time.
-
Signal Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing protein expression changes after this compound treatment.
Caption: Western blot experimental workflow.
References
Application Notes: Flow Cytometry for Cell Cycle Analysis with CFM-4
Introduction
CFM-4 (CARP-1 Functional Mimetic-4) is a novel small molecule inhibitor that has demonstrated significant potential in cancer research. It belongs to a class of compounds that mimic the function of the Cell Division Cycle and Apoptosis Regulator 1 (CARP-1/CCAR1) protein. Mechanistically, this compound disrupts the interaction between CARP-1 and APC-2, a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression. This interference with the APC/C machinery leads to a significant G2/M phase cell cycle arrest and subsequent induction of apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapies.[1][2][3][4] The ability of this compound to halt cell division at the G2/M checkpoint makes it a valuable tool for studying cell cycle regulation and a promising candidate for anticancer drug development.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for utilizing this compound to induce G2/M arrest and analyzing the resulting cell cycle changes using flow cytometry.
Principle of the Assay
This protocol describes the treatment of cultured cancer cells with this compound to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and stained with Propidium Iodide (PI). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. The stained cells are then analyzed using a flow cytometer. The resulting data is presented as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G2/M phase following this compound treatment is indicative of its cell cycle inhibitory activity.
Data Presentation
The following table provides representative data from a hypothetical experiment demonstrating the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 5 | 40.1 ± 2.8 | 20.5 ± 2.1 | 39.4 ± 3.5 |
| This compound | 10 | 25.7 ± 2.2 | 15.3 ± 1.9 | 59.0 ± 4.2 |
| This compound | 15 | 18.3 ± 1.9 | 10.1 ± 1.5 | 71.6 ± 5.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (Stock solution in DMSO)
-
Appropriate cancer cell line (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
-
Microcentrifuge tubes
-
Cell culture plates or flasks
Experimental Workflow
Caption: Workflow for this compound cell cycle analysis.
Detailed Protocol
1. Cell Seeding and Treatment: a. Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 60-70% confluency). b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A final concentration range of 5-15 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. e. Incubate the cells for the desired time period (e.g., 24 hours).
2. Cell Harvesting and Fixation: a. After the incubation period, collect the culture medium (which may contain floating apoptotic cells) into a labeled centrifuge tube. b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. f. Transfer the cell suspension to a new tube and centrifuge again at 300 x g for 5 minutes. g. Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. h. Store the fixed cells at -20°C for at least 2 hours. This can be extended to several days if necessary.
3. Propidium Iodide Staining and Flow Cytometry: a. Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells. b. Carefully decant the ethanol. c. Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes. d. Decant the PBS and resuspend the cell pellet in 500 µL of PI/RNase A staining solution. e. Incubate the cells in the dark at room temperature for 30 minutes. f. Transfer the stained cells to flow cytometer tubes. g. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (typically FL2-A or a similar channel for red fluorescence).
4. Data Analysis: a. Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates. b. Generate a histogram of the PI fluorescence intensity for the single-cell population. c. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway
Caption: this compound inhibits G2/M progression.
The mechanism of this compound-induced G2/M arrest is initiated by its binding to CARP-1, which prevents the interaction between CARP-1 and the APC/C subunit APC-2.[1] The APC/C, when activated by its co-activator Cdc20 during mitosis, targets key mitotic proteins, including Cyclin B1, for ubiquitination and subsequent degradation by the proteasome. The degradation of Cyclin B1 is essential for the exit from mitosis. By disrupting the CARP-1/APC-2 interaction, this compound impairs the proper function of the APC/C. This leads to the accumulation of Cyclin B1, which maintains high Cyclin-Dependent Kinase 1 (CDK1) activity, thereby preventing the cell from exiting the G2 phase and entering mitosis, resulting in a G2/M arrest.
Troubleshooting and Pro-Tips
-
High Coefficient of Variation (CV) in G0/G1 peak:
-
Cause: Inconsistent staining, cell clumping, or high flow rate.
-
Solution: Ensure a single-cell suspension before and after fixation. Filter the sample through a cell-strainer cap on the flow tube if necessary. Run samples at a low flow rate. Ensure thorough mixing with the PI staining solution.
-
-
Debris in the low-end of the histogram:
-
Cause: Apoptotic bodies and cell fragments.
-
Solution: Gate on the main cell population using FSC vs. SSC to exclude debris from the analysis. The presence of a sub-G1 peak can also be quantified as an indicator of apoptosis.
-
-
No clear G2/M peak:
-
Cause: Cells are not actively proliferating, or the this compound concentration or incubation time is insufficient to induce a robust arrest.
-
Solution: Ensure cells are in the exponential growth phase. Optimize the this compound concentration and incubation time for your specific cell line. Include a positive control for G2/M arrest, such as nocodazole.
-
-
Pro-Tip 1: Always include a vehicle-treated control to accurately assess the baseline cell cycle distribution.
-
Pro-Tip 2: For adherent cells, be sure to collect both the supernatant (containing floating/apoptotic cells) and the trypsinized adherent cells to get a complete representation of the cell population.
-
Pro-Tip 3: RNase A is crucial for degrading RNA, as PI can also bind to double-stranded RNA, which would otherwise lead to inaccurate DNA content measurements. Ensure the RNase A is active and used at an appropriate concentration.
Conclusion
This compound is a potent inducer of G2/M cell cycle arrest, and flow cytometry with Propidium Iodide staining provides a robust and quantitative method to evaluate its effects. The detailed protocol and troubleshooting guide provided in this application note will enable researchers, scientists, and drug development professionals to effectively utilize this compound as a tool to study cell cycle regulation and to assess its potential as an anticancer therapeutic. The clear G2/M arrest phenotype induced by this compound makes it an excellent compound for cell cycle-related studies.
References
- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A CARP-1 functional mimetic compound is synergistic with BRAF-targeting in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARP-1 functional mimetics are novel inhibitors of drug-resistant triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CFM-4 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFM-4 is a novel small molecule inhibitor belonging to the class of CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1, also known as CCAR1) functional mimetics. CARP-1 is a critical regulator of apoptosis and cell growth, and its functional modulation presents a promising strategy in cancer therapy. This compound and its analogs, by mimicking the function of CARP-1, have demonstrated potent anti-cancer activity. This document provides detailed application notes and protocols for the utilization of this compound in combination with other standard chemotherapy agents, based on preclinical research findings. It is important to note that while the focus is on this compound, a significant portion of the available quantitative data has been generated for its more potent analog, this compound.16. Therefore, data for this compound.16 is presented as a representative example of the therapeutic potential of CARP-1 functional mimetics.
Data Presentation: Synergistic Effects of CARP-1 Functional Mimetics
The combination of CARP-1 functional mimetics with various chemotherapy agents has shown synergistic effects in preclinical studies, leading to enhanced cancer cell death and tumor growth inhibition. The following tables summarize the quantitative data from these combination studies.
Note: The data presented below is primarily for this compound.16, a potent analog of this compound. This is due to the greater availability of published quantitative data for this compound. These findings are considered indicative of the potential for this compound in similar combination regimens.
Table 1: In Vitro Cytotoxicity of this compound.16 in Combination with Other Agents
| Cancer Type | Cell Line | Combination Agent | This compound.16 IC50 (μM) | Combination Agent IC50 (μM) | Combination Effect |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Dasatinib | Not Specified | Not Specified | Synergistic |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Dasatinib | Not Specified | Not Specified | Synergistic |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Tevatinib | Not Specified | Not Specified | Synergistic |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 (Rociletinib-Resistant) | Sorafenib | Not Specified | Not Specified | Synergistic |
| Triple-Negative Breast Cancer (TNBC) | CisR/MDA-231 (Cisplatin-Resistant) | Cisplatin | Not Specified | Not Specified | Enhanced Apoptosis |
| Triple-Negative Breast Cancer (TNBC) | CisR/MDA-468 (Cisplatin-Resistant) | Cisplatin | Not Specified | Not Specified | Enhanced Apoptosis |
Table 2: In Vivo Tumor Growth Inhibition with this compound.16 Combination Therapy
| Cancer Model | Combination Agent | Dosing Regimen | Tumor Growth Inhibition vs. Control (%) | Tumor Weight Reduction vs. Control (%) |
| H1975 NSCLC Xenograft (Rociletinib-Resistant) | Sorafenib | Not Specified | Superior to single agents | Not Specified |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of choice (dissolved in a suitable solvent)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination treatments, a fixed-ratio or a matrix approach can be used.
-
Treatment: Remove the medium and add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for single agents and combinations. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound in combination with another agent.
Materials:
-
Cancer cells
-
This compound
-
Chemotherapy agent of choice
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, chemotherapy agent alone, this compound + chemotherapy agent).
-
Treatment Administration: Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare tumor growth rates, final tumor volumes, and tumor weights between the different treatment groups to assess efficacy.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: this compound mediated CARP-1 signaling pathway leading to apoptosis.
Caption: Logical relationship for determining drug synergy using Combination Index.
Application Notes and Protocols: In Vivo Imaging of Tumor Response to CFM-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFM-4, a CARP-1 functional mimetic, is a small molecule inhibitor that has demonstrated potent anti-cancer activity in various preclinical models. It functions in part by binding to the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1), leading to increased CARP-1 levels and the induction of apoptosis. In vivo studies have shown that nano-lipid formulations of this compound and its analogs can inhibit tumor growth, providing a rationale for their further development as cancer therapeutics. These application notes provide detailed protocols for in vivo imaging of tumor response to this compound treatment, methods for quantifying apoptosis, and an overview of the implicated signaling pathways.
Data Presentation
Table 1: Immunohistochemical Analysis of Apoptosis and CARP-1 Expression in H1975 Xenograft Tumors [1]
| Treatment Group | TUNEL Staining (Apoptosis) | CARP-1 Protein Expression |
| Placebo (Control) | Low | Low to Moderate |
| This compound.16 NLF | Increased | High |
| Sorafenib | Moderate | Moderate |
| This compound.16 NLF + Sorafenib | Robustly Increased | Robustly Increased |
Note: Data is qualitative as presented in the source. Increased staining indicates a higher presence of apoptotic cells or CARP-1 protein.
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model and this compound NLF Treatment
This protocol describes the establishment of a subcutaneous xenograft tumor model using human cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer or A549 for non-small cell lung cancer) and subsequent treatment with a nano-lipid formulation of this compound.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 or A549) stably expressing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
This compound Nano-Lipid Formulation (this compound NLF)
-
Vehicle control (e.g., sterile saline or empty lipid formulation)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth by palpation and caliper measurements.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound NLF and vehicle control for administration. While specific dosing for this compound NLF is not published, a starting point could be based on studies with similar compounds, administered orally.
-
Administer the this compound NLF or vehicle control to the respective groups via oral gavage daily or on a predetermined schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Record and plot the tumor growth curves for each group.
-
Protocol 2: In Vivo Bioluminescence Imaging
This protocol outlines the procedure for non-invasive monitoring of tumor burden using bioluminescence imaging.
Materials:
-
Tumor-bearing mice with luciferase-expressing cells
-
D-luciferin (potassium salt)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (isoflurane)
Procedure:
-
D-luciferin Preparation:
-
Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS.
-
Filter-sterilize the solution and protect it from light.
-
-
Imaging Procedure:
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The acquisition settings (exposure time, binning) should be optimized and kept consistent throughout the study.
-
Acquire a photographic image for anatomical reference.
-
Use the system's software to overlay the bioluminescent signal on the photographic image.
-
-
Data Quantification:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) within the ROI.
-
Repeat imaging at regular intervals (e.g., weekly) to monitor the tumor response to this compound treatment.
-
Protocol 3: TUNEL Assay for Apoptosis Detection in Tumor Tissues
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded ethanol series to water.
-
Treat the sections with Proteinase K to retrieve antigenic sites.
-
-
TUNEL Staining:
-
Permeabilize the sections with the permeabilization solution.
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
Incubating the sections with the TdT reaction mixture containing the TdT enzyme and labeled dUTPs in a humidified chamber at 37°C.
-
Washing the sections to remove unincorporated nucleotides.
-
-
-
Microscopy and Analysis:
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green for FITC), indicating DNA fragmentation.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
-
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CFM-4 Concentration for Maximum Apoptotic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing CFM-4 to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
This compound (CARP-1 Functional Mimetic-4) is a small molecule compound that induces apoptosis in various cancer cell lines.[1] Its primary mechanism of action involves the upregulation and activation of CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1), a perinuclear phosphoprotein that plays a crucial role in cell survival and apoptosis signaling.[2] Elevated CARP-1 levels, in turn, trigger a cascade of apoptotic events, including the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs) like p38 and JNK1/2, cleavage of PARP (Poly-ADP-Ribose Polymerase), and activation of caspases, such as caspase-8 and caspase-3.[1][2]
Q2: What is a typical starting concentration range for this compound to induce apoptosis?
The optimal concentration of this compound is highly dependent on the cell line being investigated. However, published studies provide a general starting range. For many neuroblastoma and non-small cell lung cancer (NSCLC) cell lines, effective concentrations have been reported to be between 10 µM and 20 µM.[1] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound?
The duration of this compound treatment can vary depending on the cell type and the specific apoptotic event being measured. Apoptotic effects, such as the cleavage of PARP, have been observed as early as 12 hours post-treatment. A time-course experiment, ranging from 6 to 48 hours, is advisable to identify the optimal time point for observing maximum apoptosis in your experimental system.
Q4: Which cell lines are known to be sensitive to this compound?
This compound and its analogs have demonstrated pro-apoptotic activity in a variety of cancer cell lines, including:
-
Triple-Negative Breast Cancer (TNBC) cells
-
Non-Small Cell Lung Cancer (NSCLC) cells, including those resistant to Tyrosine Kinase Inhibitors (TKIs)
-
Neuroblastoma (NB) cells
Q5: What are the key signaling pathways activated by this compound leading to apoptosis?
This compound primarily initiates the intrinsic pathway of apoptosis. The core signaling cascade involves the upregulation of CARP-1, which subsequently leads to the activation of the JNK and p38 SAPK pathways. This is followed by the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), culminating in the cleavage of key cellular substrates such as PARP, and ultimately, cell death.
Troubleshooting Guides
Problem 1: My cells are not showing significant signs of apoptosis after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal this compound Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM). |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of the apoptotic response. Different apoptotic markers appear at different times. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. This could be due to low CARP-1 expression or upregulation of anti-apoptotic proteins like Bcl-2. Consider measuring baseline CARP-1 levels. |
| This compound Integrity | Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough or may be measuring an event that occurs later in the apoptotic process. Try an alternative method (e.g., switch from Annexin V to a caspase activity assay). |
Problem 2: I am observing high levels of necrosis instead of apoptosis.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Excessively high concentrations of a pro-apoptotic compound can lead to secondary necrosis. Reduce the this compound concentration to a level at or slightly above the IC50. |
| Prolonged Incubation Time | Cells that have undergone apoptosis will eventually undergo secondary necrosis in culture. Harvest cells at an earlier time point. |
| Cell Culture Health | Unhealthy or overly confluent cell cultures are more prone to necrosis. Ensure cells are in the logarithmic growth phase and are not overly dense before starting the experiment. |
Problem 3: My Western blot for cleaved PARP or cleaved caspase-3 is weak or absent.
| Possible Cause | Suggested Solution |
| Incorrect Timing | Caspase activation and PARP cleavage are transient events. You may have missed the peak of activation. Perform a time-course experiment and collect lysates at multiple time points. |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of total protein (typically 20-40 µg) on your gel. Perform a protein quantification assay (e.g., BCA) on your lysates. |
| Antibody Issues | The primary antibody may not be effective. Verify the antibody's specificity and use a positive control (e.g., cells treated with staurosporine) to confirm it can detect the target. |
| Cell Line Specifics | Some cell lines, like MCF-7, lack a functional caspase-3. In such cases, you will not detect cleaved caspase-3. You may need to assay for other markers like cleaved caspase-7. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
This protocol uses a standard MTT assay to measure cell viability and determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be 100 µM down to ~0.78 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the various this compound concentrations (and vehicle control) to the wells in triplicate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the optimized concentration of this compound (determined from Protocol 1) and a vehicle control for the optimal duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations of this compound for Apoptosis Induction
| Cell Type | Concentration Range | Reference |
| Neuroblastoma (SK-N-SH, SK-N-BE(2)) | 10 µM - 20 µM | |
| Non-Small Cell Lung Cancer (NSCLC) | 10 µM - 20 µM | |
| General Starting Range (for new cell lines) | 5 µM - 25 µM | N/A |
Table 2: Key Apoptotic Events and Recommended Detection Methods
| Apoptotic Stage | Event | Recommended Assay |
| Early | Phosphatidylserine (PS) externalization | Annexin V Staining (Flow Cytometry) |
| Mid | Activation of Caspases (e.g., -3, -7, -8, -9) | Caspase Activity Assays (Fluorometric/Luminescent), Western Blot (for cleaved forms) |
| Mid-Late | Cleavage of cellular substrates (e.g., PARP) | Western Blot (for cleaved PARP) |
| Late | DNA Fragmentation | TUNEL Assay |
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting logic for no apoptotic effect.
References
Technical Support Center: Minimizing Off-Target Effects of CFM-4
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the off-target effects of CFM-4 in experiments. By implementing appropriate controls and validation experiments, users can increase the reliability and accuracy of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) interaction with the Anaphase-Promoting Complex subunit 2 (APC-2).[1][2] By preventing this interaction, this compound leads to an accumulation of its target, CARP-1, which in turn induces G2/M phase cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2] The apoptotic signaling cascade involves the activation of caspase-8 and caspase-9.
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the disruption of the CARP-1/APC-2 complex, leading to apoptosis and cell cycle arrest. While a comprehensive public off-target profile for this compound is not available, studies on its analog, this compound.16, suggest potential off-target effects that may include the activation of p38/JNK stress-activated protein kinases (SAPKs) and the inhibition of oncogenic kinases such as cMet and Akt. It is crucial for researchers to empirically determine and validate potential off-targets in their specific experimental system.
Q3: What is a typical effective concentration for this compound in cell-based assays?
A3: The IC50 for this compound to induce apoptosis is reported to be in the range of 10-15 μM in various cancer cell lines. However, the optimal concentration can vary depending on the cell line and experimental conditions. It is strongly recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect in your specific model.
Q4: How can I be sure that the observed phenotype is due to this compound's effect on CARP-1?
A4: Genetic validation is the gold standard for confirming on-target effects. Depletion of CARP-1 using techniques like siRNA or CRISPR/Cas9 should rescue or diminish the phenotype observed with this compound treatment. Conversely, overexpression of CARP-1 may sensitize cells to this compound. Another powerful validation method is a rescue experiment using a this compound-resistant mutant of CARP-1.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Rationale |
| High cytotoxicity in control cell lines or at low concentrations. | Off-target toxicity: this compound may be hitting essential cellular targets other than CARP-1. | 1. Lower this compound Concentration: Perform a detailed dose-response experiment to find the minimal effective concentration for on-target activity.2. Use a Structurally Different CARP-1 Inhibitor: Confirm the phenotype with another CARP-1 inhibitor that has a different chemical scaffold. If the phenotype is consistent, it is more likely an on-target effect.3. Perform Off-Target Profiling: Screen this compound against a broad kinase panel (e.g., KINOMEscan™) or use chemical proteomics to identify potential off-target binding proteins. |
| Inconsistent results between experiments. | Experimental variability or compound stability: Inconsistent cell density, passage number, or degradation of the this compound stock solution. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding density.2. Prepare Fresh this compound Aliquots: this compound should be stored as a stock solution at -80°C and diluted fresh for each experiment to avoid degradation from repeated freeze-thaw cycles.3. Verify On-Target Engagement: Routinely check for markers of on-target activity, such as increased CARP-1 protein levels or disruption of the CARP-1/APC-2 interaction via co-immunoprecipitation. |
| Observed phenotype does not correlate with CARP-1 expression levels. | Off-target effect is dominant: The observed biological effect may be primarily driven by an interaction with a protein other than CARP-1. | 1. Genetic Knockdown of CARP-1: Use siRNA or CRISPR to deplete CARP-1. If the phenotype persists, it is likely an off-target effect.2. Rescue with Resistant Mutant: Transfect cells with a version of CARP-1 that has a mutation in the this compound binding site, rendering it resistant to the inhibitor. If the wild-type phenotype is not rescued, the effect is off-target.3. Investigate Alternative Pathways: Based on any off-target screening data, investigate the activation or inhibition of those pathways (e.g., check phosphorylation status of Akt or p38). |
| Difficulty reproducing published results. | Differences in cell line sub-clone or experimental conditions: Cell lines can drift over time, and minor variations in protocol can lead to different outcomes. | 1. Cell Line Authentication: Use STR profiling to confirm the identity of your cell line.2. Detailed Protocol Comparison: Carefully compare your protocol with the published methodology, paying close attention to media components, serum concentration, incubation times, and detection methods.3. Contact Original Authors: If discrepancies persist, consider respectfully contacting the corresponding author of the publication for clarification. |
Data Presentation: Kinase Selectivity Profiling
To assess the selectivity of this compound and identify potential off-target kinases, a broad kinase panel screening is recommended. Below is a hypothetical example of how to present such data. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM)
| Kinase Family | Kinase Target | % Inhibition at 10 µM (Illustrative) | Notes |
| On-Target Related Pathway | - | - | CARP-1 is not a kinase, so direct inhibition is not expected. |
| Potential Off-Target (SAPK) | p38α (MAPK14) | 85% | Potential off-target, consistent with data from analogs. |
| JNK1 (MAPK8) | 78% | Potential off-target, consistent with data from analogs. | |
| Potential Off-Target (Survival) | AKT1 | 65% | Potential off-target, consistent with data from analogs. |
| c-MET | 55% | Potential off-target, consistent with data from analogs. | |
| Other Representative Kinases | ABL1 | 15% | Low inhibition suggests higher selectivity against this kinase. |
| EGFR | 22% | Low inhibition. | |
| SRC | 30% | Moderate inhibition, may warrant follow-up. | |
| CDK2/cyclin A | 45% | Moderate inhibition, may be related to cell cycle effects. | |
| VEGFR2 | 18% | Low inhibition. |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Dose-Response Curve and IC50 Determination
Objective: To determine the concentration of this compound that produces 50% of its maximal effect (IC50) on cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response against the log of the this compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for CARP-1/APC-2 Interaction
Objective: To verify that this compound disrupts the interaction between CARP-1 and APC-2 in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentration (e.g., 1X and 2X IC50) or vehicle control for an appropriate time (e.g., 12 hours).
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CARP-1 antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-APC-2 antibody. A reduced amount of APC-2 in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction. Also, probe the input lysates to confirm equal protein loading and to observe the expected increase in CARP-1 levels post-treatment.
Generating a this compound Resistant CARP-1 Mutant
Objective: To create a tool for definitively distinguishing on-target from off-target effects.
Methodology:
-
Identify Potential Binding Site: Use computational docking models or alanine scanning mutagenesis to predict the binding site of this compound on CARP-1.
-
Primer Design: Design primers containing the desired point mutation in the CARP-1 coding sequence that is hypothesized to abrogate this compound binding without disrupting the protein's normal function.
-
Site-Directed Mutagenesis: Use a PCR-based site-directed mutagenesis kit with a high-fidelity polymerase to introduce the mutation into a plasmid containing the wild-type CARP-1 sequence.
-
Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform competent E. coli with the mutated plasmid DNA.
-
Screening and Sequencing: Screen colonies for the plasmid and verify the presence of the desired mutation (and the absence of other mutations) by Sanger sequencing.
-
Functional Validation: Express the mutant CARP-1 in cells and confirm that it is resistant to this compound-induced apoptosis or growth arrest compared to cells expressing wild-type CARP-1.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for validating this compound effects.
Caption: Logic diagram for troubleshooting this compound experiments.
References
Technical Support Center: Overcoming Resistance to CFM-4 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CFM-4 and its analogs in cancer cell line research, with a specific focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1, also known as CCAR1) functional mimetic. Its primary mechanism involves binding to CARP-1, which stimulates CARP-1 expression and initiates apoptosis (programmed cell death) in cancer cells.[1][2] This induction of apoptosis is a key factor in its anti-cancer activity.
Q2: In which cancer types has this compound shown efficacy?
A2: this compound and its analogs, such as this compound.16, have demonstrated effectiveness in various cancer cell lines, including those that are resistant to standard therapies. Notably, it has shown promise in:
-
Non-Small Cell Lung Cancer (NSCLC), including cell lines resistant to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, rociletinib, and osimertinib.[1][3]
-
Triple-Negative Breast Cancer (TNBC), including cells resistant to doxorubicin and cisplatin.[3]
-
Renal Cell Carcinoma (RCC), including cells resistant to the mTOR inhibitor everolimus.
Q3: How does this compound induce apoptosis in cancer cells?
A3: this compound induces apoptosis through a multi-faceted approach that involves:
-
Upregulation of CARP-1: This leads to the activation of pro-apoptotic signaling cascades.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Specifically, it activates p38 and JNK1/2.
-
Inhibition of Pro-Survival Pathways: this compound can inhibit oncogenic kinases such as cMet and Akt.
-
Induction of DNA Damage: this compound.16 has been shown to cause DNA damage, contributing to its apoptotic effect.
-
Caspase Activation: The signaling cascade culminates in the cleavage of PARP and caspase-8, which are key executioners of apoptosis.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a key strategy for overcoming resistance with this compound. Studies have shown synergistic effects when this compound or its analogs are combined with:
-
BRAF inhibitors (e.g., Sorafenib) in NSCLC.
-
Cisplatin in TNBC.
-
cMET and cSrc inhibitors (e.g., Tevatinib, Dasatinib) in TNBC.
-
Doxorubicin in TNBC, particularly when this compound.16 is delivered via a nano-lipid formulation.
Q5: What are the known off-target effects of this compound?
A5: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Researchers should always include appropriate controls to monitor for potential off-target effects in their specific cell line and experimental setup. Comparing the observed phenotype with that of other known CARP-1 activators or using siRNA to knock down CARP-1 can help validate that the effects of this compound are on-target.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in cell culture media. | 1. Poor aqueous solubility.2. High final concentration exceeding the solubility limit.3. "Solvent shock" from diluting a concentrated DMSO stock into aqueous media. | 1. Optimize Stock Solution: Ensure the stock solution in DMSO is fully dissolved. Gentle warming or sonication may help. Prepare fresh stock if precipitate is observed.2. Optimize Dilution: Warm the cell culture media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing.3. Determine Solubility Limit: Perform a serial dilution of this compound in your specific cell culture media and incubate at 37°C. Visually inspect for precipitation after a few hours to determine the maximum soluble concentration.4. Consider Formulations: For in vivo studies or persistent solubility issues, a nano-lipid formulation may be necessary to improve bioavailability. |
| Inconsistent or no biological effect (e.g., no reduction in cell viability). | 1. Compound Instability: this compound may degrade in the cell culture media over time.2. Sub-optimal Concentration: The concentration used may be too low for the specific cell line.3. Cell Line Insensitivity: The target pathway may not be critical for survival in the chosen cell line.4. Improper Storage: Degradation of the compound due to incorrect storage. | 1. Assess Stability: Incubate this compound in your media for the duration of your experiment and then test its activity. Consider refreshing the media with fresh this compound for long-term experiments.2. Perform Dose-Response: Conduct a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 of this compound in your cell line.3. Confirm Target Expression: Verify the expression of CARP-1 in your cell line via Western blot or qPCR. Cell lines with low CARP-1 expression may be less sensitive.4. Proper Storage: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| High cellular toxicity at expected effective concentrations. | 1. Off-target Toxicity: The compound may be affecting other essential cellular pathways.2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic. | 1. Use Lowest Effective Dose: Use the lowest concentration of this compound that gives the desired biological effect.2. Control for Solvent Effects: Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (media with the same DMSO concentration) in all experiments. |
| Difficulty in generating a this compound resistant cell line. | 1. Insufficient Drug Pressure: The concentration of this compound used for selection is too low.2. Selection Period is too Short: Resistance development takes time.3. Cell Line Characteristics: Some cell lines may be less prone to developing resistance to this specific compound. | 1. Stepwise Dose Escalation: Start with a low concentration of this compound (e.g., IC20) and gradually increase the concentration as the cells adapt and resume proliferation.2. Extended Culture: Continue the dose escalation for several months to select for a stable resistant population.3. Characterize Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. |
Data Presentation
Table 1: Efficacy of this compound and Analogs in Parental and Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance to | Compound | GI50 (µM) |
| HCC827 (Parental) | NSCLC | - | Erlotinib | ~0.1 |
| HCC827 (Resistant) | NSCLC | Erlotinib | Erlotinib | ≥15 |
| H1975 (Parental) | NSCLC | - | Rociletinib | ≤0.18 |
| H1975 (Resistant) | NSCLC | Rociletinib | Rociletinib | 4.5 - 8.0 |
| H1975 (Parental) | NSCLC | - | Osimertinib | ≤0.18 |
| H1975 (Resistant) | NSCLC | Osimertinib | Osimertinib | ~12 |
| Parental & TKI-Resistant NSCLC | NSCLC | TKIs | This compound / this compound.16 | Attenuated Growth |
| MDA-MB-231 / -468 (Parental) | TNBC | - | Doxorubicin | 0.02 - 0.1 |
| TNBC (Resistant) | TNBC | Doxorubicin | Doxorubicin | ≥10.0 |
| MDA-MB-468 (Parental) | TNBC | - | Cisplatin | ~1.65 |
| MDA-MB-468 (Resistant) | TNBC | Cisplatin | Cisplatin | ≥6 - 15.0 |
| Chemotherapy-Resistant TNBC | TNBC | Doxorubicin/Cisplatin | This compound.16 | Inhibited Viability |
| Parental RCC | RCC | - | Everolimus | Comparable to CFMs |
| Everolimus-Resistant RCC | RCC | Everolimus | CFMs | Inhibited Viability |
Data synthesized from multiple sources. "Attenuated Growth" and "Inhibited Viability" indicate effective inhibition without a specific GI50 value provided in the source. GI50 is the concentration for 50% growth inhibition.
Table 2: Synergistic Effects of this compound.16 in Combination Therapies
| Cell Line | Cancer Type | Combination | Effect |
| MDA-MB-468, MDA-MB-231, CRL-2335 | TNBC | This compound.16 + Cisplatin | Enhanced cell death to ~80% compared to ~30-50% with either drug alone. |
| Cisplatin-Resistant TNBC | TNBC | This compound.16 + Cisplatin | Increased apoptosis and reduced expression of FZD8 and LRP6. |
| Rociletinib-Resistant H1975 (Xenograft) | NSCLC | This compound.16 (NLF) + Sorafenib | Superior growth inhibition of xenografted tumors. |
NLF: Nano-Lipid Formulation. Data is qualitative and descriptive of significant synergistic outcomes.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol outlines a general method for generating this compound resistant cell lines using a stepwise dose-escalation approach.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Passage: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency and show a stable growth rate, passage them at a lower density into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current this compound concentration (typically after 2-3 passages with a consistent growth rate), double the concentration of this compound in the culture medium.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.
-
Characterize Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established. Regularly verify the resistance phenotype by comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: At various stages of resistance, it is advisable to cryopreserve vials of cells to ensure a backup of the cell line.
Protocol 2: Cell Viability (MTT) Assay to Assess this compound Efficacy
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Improving the Bioavailability of CFM-4 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of CFM-4, a potent small molecule antagonist of CARP-1/APC-2 binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a CARP-1 functional mimetic that acts as a small molecule antagonist of the interaction between Cell Cycle and Apoptosis Regulatory Protein-1 (CARP-1) and Anaphase-Promoting Complex subunit 2 (APC-2).[1][2] This disruption leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.[1][2] The CARP-1 signaling pathway is complex, involving interactions with various proteins to regulate cell growth and apoptosis. This compound promotes apoptosis in a p53-independent manner, making it a promising candidate for cancers with mutated or non-functional p53.[1]
Q2: I am observing poor efficacy of this compound in my in vivo experiments. What is the likely cause?
A2: A primary challenge with this compound and its analogs is their poor aqueous solubility and, consequently, low oral bioavailability. This can lead to insufficient plasma concentrations to achieve a therapeutic effect at the target site. The observed poor efficacy is likely due to the compound not being adequately absorbed into the systemic circulation.
Q3: What are the recommended formulation strategies to improve the in vivo bioavailability of this compound?
A3: Based on preclinical studies with this compound and its analogs, formulating this compound into a nano-lipid formulation is a highly recommended strategy to enhance its oral bioavailability and in vivo efficacy. Other potential strategies for poorly soluble compounds include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for formulation preparation.
Question: I am struggling to dissolve this compound in a suitable solvent for preparing my formulation. What should I do?
Answer:
-
Initial Solubility: this compound is reported to be soluble in Dimethyl sulfoxide (DMSO). For in vivo use, it is crucial to keep the final concentration of DMSO to a minimum to avoid toxicity.
-
Lipid-Based Formulations: When preparing lipid-based formulations such as SLNs or NLCs, this compound should be dissolved in the melted lipid phase. Gentle heating and stirring are necessary to ensure complete dissolution.
-
Co-solvents: In some formulations, the use of a co-solvent that is miscible with the lipid phase can aid in the initial dissolution of the compound.
Issue 2: High variability in animal responses to the formulated this compound.
Question: My in vivo results with a this compound formulation are inconsistent across different animals. What could be the reason?
Answer:
High variability can stem from both the formulation and the biological system.
-
Formulation Homogeneity: Ensure that your formulation, especially if it is a suspension or nanoemulsion, is homogenous. Inadequate mixing can lead to inconsistent dosing. For suspensions, continuous stirring during administration is recommended.
-
Particle Size and Stability: For nanoformulations, inconsistent particle size or instability of the formulation can lead to variable absorption. Regularly characterize your formulation for particle size, polydispersity index (PDI), and zeta potential to ensure consistency.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipid-based formulations. Standardize the feeding schedule of your animals (e.g., fasting overnight) before oral administration.
-
Gastrointestinal Physiology: Individual differences in gastric emptying time and intestinal motility can contribute to variability. Using a sufficient number of animals per group can help to statistically mitigate this.
Issue 3: Suspected low oral bioavailability despite using an improved formulation.
Question: I have prepared a nano-lipid formulation of this compound, but the in vivo efficacy is still lower than expected. How can I confirm and troubleshoot this?
Answer:
-
Pharmacokinetic (PK) Study: The most direct way to assess bioavailability is to conduct a pharmacokinetic study. This involves administering the formulation and a control (e.g., this compound in a simple suspension) to different groups of animals and measuring the plasma concentration of this compound over time. Key parameters to determine are the Area Under the Curve (AUC) and maximum concentration (Cmax).
-
Formulation Characterization: Re-evaluate the characteristics of your nano-lipid formulation.
-
Entrapment Efficiency: Determine the percentage of this compound that is successfully encapsulated within the nanoparticles. Low entrapment efficiency will result in a lower effective dose being administered.
-
In Vitro Release: Conduct an in vitro release study to ensure that the encapsulated this compound is released from the nanoparticles in a sustained manner under simulated gastrointestinal conditions.
-
-
Dose Escalation: It is possible that the dose administered is still below the therapeutic threshold. A dose-escalation study can help determine the optimal dose for your formulation.
Quantitative Data
| Compound | Formulation | Animal Model | Key Pharmacokinetic Parameter | Improvement |
| This compound.17 | Nano Lipid-Based Formulation (NLPF) vs. Suspension | Rats | AUCtotal | 2.9-fold increase with NLPF |
AUCtotal: Total Area Under the Curve, representing total drug exposure over time.
This data strongly suggests that a similar nano-lipid formulation strategy for this compound would significantly enhance its oral bioavailability. A nano-lipid formulation of this compound has been reported to have superior bioavailability and pharmacokinetics compared to the free drug.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a general protocol that can be adapted and optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation:
-
Weigh the solid lipid and this compound. The drug-to-lipid ratio may need to be optimized (e.g., 1-5% w/w).
-
Heat the lipid to 5-10°C above its melting point.
-
Add this compound to the melted lipid and stir until a clear, homogenous solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Visualizations
CARP-1 Signaling Pathway Leading to Apoptosis
The following diagram illustrates the key components of the CARP-1 signaling pathway that is activated by this compound, ultimately leading to apoptosis.
Caption: this compound disrupts the CARP-1/APC-2 interaction, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Improving this compound Bioavailability
This diagram outlines the logical steps for a researcher to follow when aiming to improve the in vivo bioavailability of this compound.
Caption: A logical workflow for the development and testing of a bioavailability-enhanced this compound formulation.
References
Technical Support Center: Troubleshooting Unexpected Cell Responses to CFM-4 Treatment
Welcome to the technical support center for CFM-4, a potent antagonist of CARP-1/APC-2 binding. This resource is designed to assist researchers, scientists, and drug development professionals in addressing unexpected cellular responses during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to this compound treatment?
A1: this compound is known to be an antagonist of CARP-1/APC-2 binding.[1] The expected cellular responses include G2M cell cycle arrest and induction of apoptosis.[1] This is often accompanied by the activation of pro-apoptotic stress-activated kinases such as p38 and JNK1/2, cleavage of PARP, and a decrease in the expression of anti-apoptotic proteins like XIAP1, cIAP1, and Survivin.
Q2: At what concentration should I expect to see an effect?
A2: The half-maximal inhibitory concentration (IC50) for this compound-induced apoptosis is typically in the range of 10-15 μM in sensitive cell lines.[1] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: What are the known off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a small molecule inhibitor and like many such compounds, it may have off-target activities.[2] Unexpected cellular responses should be carefully investigated to rule out potential off-target effects.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound and its analogue, this compound.16, can be synergistic with other anti-cancer agents, such as B-Raf inhibitors and MET or Src kinase inhibitors, particularly in drug-resistant cancer cells.[3]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using this compound.
Issue 1: No observable effect on cell viability or apoptosis at expected concentrations.
Possible Cause 1: Cell line resistance.
-
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: Review literature to see if your cell line has been previously tested with this compound or similar compounds.
-
Increase Concentration and/or Incubation Time: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) and extend the incubation time (e.g., 24, 48, 72 hours).
-
Assess Target Expression: Use Western blotting to verify the expression of CARP-1 and APC-2 in your cell line. Low or absent expression of the target proteins could lead to resistance.
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored correctly as per the manufacturer's instructions, typically at -20°C and protected from light.
-
Fresh Preparation: Prepare fresh working solutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Inappropriate assay for detecting the expected effect.
-
Troubleshooting Steps:
-
Use Multiple Assays: Complement cell viability assays (e.g., MTT, CellTiter-Glo) with assays that specifically measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
-
Confirm Mechanism: Use Western blotting to probe for key markers of apoptosis, such as cleaved PARP and cleaved caspase-3.
-
Issue 2: Unexpected increase in cell proliferation or survival.
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: A biphasic dose-response curve (inhibition at high concentrations and stimulation at low concentrations) can sometimes indicate off-target effects.
-
Knockdown of Target: Use siRNA or shRNA to knock down CARP-1 and see if the proliferative effect of this compound is abolished. If the effect persists, it is likely off-target.
-
Pathway Analysis: Use techniques like RNA sequencing or proteomics to identify signaling pathways that are unexpectedly activated by this compound in your cell line.
-
Possible Cause 2: Activation of compensatory survival pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the activation of known pro-survival signaling pathways, such as the PI3K/Akt pathway. Look for increased phosphorylation of Akt.
-
Combination Treatment: If a pro-survival pathway is activated, consider co-treating with an inhibitor of that pathway to see if it sensitizes the cells to this compound.
-
Issue 3: Observation of a different type of cell death (e.g., necrosis, autophagy) instead of apoptosis.
Possible Cause 1: Cell line-specific response.
-
Troubleshooting Steps:
-
Morphological Analysis: Use microscopy to examine the morphology of the dying cells. Apoptotic cells typically show membrane blebbing and formation of apoptotic bodies, while necrotic cells swell and rupture.
-
Biochemical Markers: Use assays specific for other types of cell death. For necrosis, you can measure the release of lactate dehydrogenase (LDH). For autophagy, you can monitor the conversion of LC3-I to LC3-II by Western blotting.
-
Possible Cause 2: High concentrations of this compound.
-
Troubleshooting Steps:
-
Dose-Response: High concentrations of a compound that induces apoptosis at lower concentrations can sometimes lead to necrosis. Perform a detailed dose-response analysis and observe the mode of cell death at different concentrations.
-
Quantitative Data Summary
| Compound | Cell Line(s) | IC50 / GI50 | Reference |
| This compound | Not specified | 10-15 µM (for apoptosis induction) | |
| Rociletinib | Parental H1975 | ≤0.18 µM | |
| Ocimertinib | Parental H1975 | ≤0.18 µM | |
| Rociletinib | Rociletinib-resistant H1975 | 4.5-8.0 µM | |
| Ocimertinib | Ocimertinib-resistant H1975 | ~12 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol outlines the general steps for analyzing protein expression changes following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against CARP-1, cleaved PARP, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
References
Best practices for long-term storage of CFM-4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of CFM-4, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses potential issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | This compound degradation due to improper storage. | Verify that this compound powder has been stored at -20°C and solutions at -80°C. If storage conditions were not optimal, consider using a fresh stock of the compound. |
| Inaccurate solution concentration. | Ensure accurate weighing of the powdered compound and precise solvent addition. Re-prepare the solution if necessary. | |
| Contamination of the stock solution. | Use sterile pipette tips and tubes when preparing and handling solutions. Prepare fresh solutions if contamination is suspected. | |
| Precipitation observed in this compound solution upon thawing | Low solubility in the chosen solvent at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. |
| Solution has become too concentrated due to solvent evaporation. | Ensure vials are tightly sealed. If evaporation is suspected, it is best to prepare a fresh solution. | |
| Reduced biological activity of this compound over time | Degradation of the compound in solution. | Prepare fresh stock solutions regularly, ideally on the day of the experiment. For long-term storage, aliquot solutions and store at -80°C to minimize freeze-thaw cycles. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions should be stored at -80°C for long-term use, where they are reported to be stable for up to one year.[1] For short-term storage (a few days), 4°C may be acceptable, but -80°C is recommended to minimize degradation.
Q3: Can I store this compound solutions at -20°C?
A3: While this compound powder is stored at -20°C, it is best practice to store solutions at -80°C to ensure maximum stability and prevent degradation.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the integrity of the compound, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can contribute to the degradation of the compound.
Q5: What is the best solvent to use for dissolving this compound?
A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.
Experimental Best Practices
Q6: Should I be concerned about the stability of this compound in my cell culture media?
A6: Yes, the stability of any small molecule can be affected by the components and pH of the cell culture media, as well as exposure to light and elevated temperatures in an incubator. It is advisable to add freshly diluted this compound to your experiments and minimize its time in the incubator before analysis.
Q7: How can I check if my this compound is still active?
A7: The most definitive way to check the activity of your this compound is to perform a functional assay and compare the results with a fresh stock or a previously validated batch. Additionally, you can assess the purity and integrity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to assess the purity and degradation of this compound over time.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254 nm).
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)
-
-
-
Forced Degradation Studies (for method validation):
-
Acidic Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat this compound powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the prepared standard and forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
The stability of this compound is determined by the decrease in the peak area of the parent compound over time.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Stability Testing
References
Technical Support Center: Refining Experimental Protocols for CFM-4 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CFM-4 in cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it induce cytotoxicity?
This compound (CARP-1 Functional Mimetic-4) is a small molecule inhibitor that has demonstrated cytotoxic effects against a variety of cancer cell types. Its primary mechanism of action involves the induction of apoptosis. This compound binds to the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1), leading to an increase in CARP-1 expression. This interaction is believed to initiate a signaling cascade that results in programmed cell death.
Q2: My cells are not showing the expected level of cytotoxicity after this compound treatment. What are the possible reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Sub-optimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line.
-
Incorrect Incubation Time: The onset of apoptosis can vary. If the incubation time is too short, significant cell death may not be observed. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the optimal treatment duration.
-
Cell Density: High cell density can sometimes lead to increased resistance to cytotoxic agents. It is important to optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during treatment.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound.
Q3: I am observing high background or inconsistent results in my MTT assay. How can I troubleshoot this?
High background and variability in MTT assays are common issues. Here are some troubleshooting tips:
-
Incomplete Solubilization of Formazan Crystals: Ensure complete solubilization of the formazan crystals by adding an adequate volume of solubilization solution and mixing thoroughly.
-
Interference from Phenol Red: The phenol red in cell culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step or subtract the background absorbance from a cell-free well containing medium and MTT.
-
Precipitation of this compound: At high concentrations, this compound may precipitate out of solution, which can interfere with the assay. Visually inspect the wells for any precipitates.
-
Pipetting Errors: Inconsistent pipetting can lead to high variability. Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can lead to variable results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Q4: Can I use assays other than MTT to measure this compound induced cytotoxicity?
Yes, several other assays can be used to assess this compound's cytotoxic effects:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Apoptosis Assays: Since this compound induces apoptosis, assays that specifically measure apoptotic markers can be very informative. These include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases (e.g., caspase-3, -8, -9), which are key executioners of apoptosis.
-
PARP Cleavage Analysis: Western blotting can be used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Data Presentation
The following table summarizes the reported 50% growth inhibitory (GI50) concentrations of this compound and its analog, this compound.16, in various cancer cell lines. It is important to note that GI50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| This compound.16 | HCC827 | Non-Small Cell Lung Cancer | ~0.1 | [1] |
| This compound.16 | H1975 | Non-Small Cell Lung Cancer | ≤0.18 | [1] |
| This compound.16 | Doxorubicin-Resistant MDA-MB-231 | Triple-Negative Breast Cancer | ≥10.0 | [2] |
| This compound.16 | Cisplatin-Resistant MDA-MB-468 | Triple-Negative Breast Cancer | ≥6.0-15.0 | [2] |
| This compound.16 | Parental MDA-MB-231 | Triple-Negative Breast Cancer | 1.65 (Cisplatin GI50) | [2] |
| This compound.16 | Parental MDA-MB-468 | Triple-Negative Breast Cancer | 0.02-0.1 (Doxorubicin GI50) |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol provides a general guideline for assessing the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
LDH Cytotoxicity Assay
This protocol outlines the measurement of cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (provided in some kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis solution (according to the kit manufacturer's instructions) 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the solvent alone.
-
Medium Background: Culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) may be used to correct for background.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
6-well plates or culture flasks
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated or vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for this compound cytotoxicity assays.
References
How to control for CFM-4 degradation in experimental setups
Welcome to the technical support center for CFM-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule antagonist of CARP-1/APC-2 binding.[1] By preventing the interaction between CARP-1 (Cell division cycle and Apoptosis Regulator Protein 1) and APC-2 (Anaphase-Promoting Complex subunit 2), this compound induces G2/M cell cycle arrest and apoptosis.[1][2][3][4] It is classified as a CARP-1 functional mimetic (CFM) and has shown efficacy in suppressing the growth of various cancer cells, including drug-resistant breast cancer and medulloblastoma.
Q2: What are the recommended storage conditions for this compound?
While specific degradation studies for this compound are not extensively published, general best practices for small molecule inhibitors should be followed to ensure its stability.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or -80°C in a tightly sealed, light-protected container. | To minimize thermal and photodegradation over long-term storage. |
| Stock Solutions | Prepare in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | To prevent degradation from hydrolysis and repeated temperature changes. |
| Working Solutions | Prepare fresh for each experiment from a frozen stock. If temporary storage is necessary, keep on ice and protected from light. | To ensure consistent potency and minimize degradation in aqueous buffers. |
Q3: How can I detect potential degradation of this compound in my experiments?
Direct measurement of this compound degradation requires analytical methods like HPLC or LC-MS. However, you can infer potential degradation from indirect evidence in your experiments:
-
Inconsistent Results: Significant variability in the biological effect of this compound between experiments run on different days.
-
Loss of Potency: A noticeable decrease in the expected biological activity, requiring higher concentrations to achieve the same effect.
-
Appearance of Unknown Peaks: When analyzing experimental samples using chromatography (e.g., for pharmacokinetic studies), the presence of unexpected peaks that are not present in a freshly prepared standard.
Q4: What are the likely causes of this compound degradation?
Based on the general principles of chemical stability for small organic molecules, potential causes of degradation could include:
-
Hydrolysis: Degradation in the presence of water, which can be pH-dependent. Both acidic and basic conditions can potentially catalyze the breakdown of the molecule.
-
Oxidation: Reaction with oxygen or other oxidizing agents present in the experimental medium.
-
Photodegradation: Breakdown upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Instability at elevated temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: I am observing a gradual loss of this compound activity in my multi-day cell culture experiment.
-
Potential Cause: The stability of this compound in your specific cell culture medium at 37°C may be limited.
-
Recommended Solution:
-
Replenish this compound: Instead of a single initial dose, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Conduct a Stability Test: Perform a simple experiment to assess the stability of this compound in your culture medium. Incubate this compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Then, use this pre-incubated medium to treat your cells for a short period and assess the biological response. A decrease in activity over the pre-incubation time suggests degradation.
-
Issue 2: My experimental results with this compound are highly variable from one experiment to another.
-
Potential Cause 1: Inconsistent preparation of this compound solutions.
-
Recommended Solution: Ensure that you are following a standardized protocol for preparing your stock and working solutions. Always use high-purity, anhydrous solvents for stock solutions and prepare working solutions fresh from a single-use aliquot of the stock.
-
-
Potential Cause 2: Degradation of the solid compound or stock solution.
-
Recommended Solution: If the solid compound has been stored for a long time or improperly, consider purchasing a new batch. If you suspect your stock solution has degraded due to multiple freeze-thaw cycles or prolonged storage, prepare a fresh stock solution from the solid compound.
-
Issue 3: I am using this compound in an in vivo animal study and observing lower than expected efficacy.
-
Potential Cause: The formulation used for in vivo administration may not be optimal for this compound stability and bioavailability.
-
Recommended Solution:
-
Formulation Optimization: Investigate different formulation strategies. For example, a nano-lipid formulation of a this compound analog has been shown to improve bioavailability and efficacy.
-
Stability in Formulation: Assess the stability of this compound in your chosen vehicle over the duration of the experiment. Prepare the formulation fresh before each administration if stability is a concern.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Experimental Buffer
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer (e.g., cell culture medium, assay buffer) over time.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the aqueous buffer of interest to the final working concentration. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Divide the this compound-containing buffer into several aliquots in separate, light-protected tubes.
-
Incubate the tubes under the experimental conditions you want to test (e.g., 37°C, room temperature).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The 0-hour time point serves as your baseline.
-
-
Analysis:
-
Once all time points are collected, analyze the samples. There are two common methods for analysis:
-
Analytical Method (Preferred): Use HPLC or LC-MS to directly quantify the amount of intact this compound remaining at each time point. The percentage of remaining this compound relative to the 0-hour sample indicates its stability.
-
Bioassay Method: Use the stored aliquots to treat cells and measure a relevant biological response (e.g., apoptosis, cell viability). A decrease in the biological effect over time indicates a loss of active this compound.
-
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound or the biological activity against time to determine the stability profile of this compound under your experimental conditions.
-
Visualizations
Caption: this compound inhibits the binding of CARP-1 and APC-2, leading to G2/M cell cycle arrest and induction of apoptosis, which ultimately suppresses cancer cell growth.
Caption: A generalized workflow for assessing the stability of this compound in an experimental buffer.
Caption: A logical workflow to troubleshoot inconsistent experimental results potentially caused by this compound degradation.
References
- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CARP-1 Functional Mimetics Are a Novel Class of Small Molecule Inhibitors of Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Activity of a New Batch of CFM-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of a new batch of CFM-4. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule antagonist of the CARP-1/APC-2 interaction.[1] By preventing the binding of Cell Division Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) to the Anaphase-Promoting Complex subunit 2 (APC-2), this compound disrupts the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis.[1][2] It has shown efficacy in suppressing the growth of various cancer cells, including those resistant to standard chemotherapies.[3]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Gentle warming or sonication can aid in complete dissolution. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended working concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown biological activity in the range of 5 µM to 20 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the expected outcomes of treating cancer cells with an active batch of this compound?
A4: Treatment of sensitive cancer cell lines with an active batch of this compound is expected to result in:
-
A dose-dependent decrease in cell viability.
-
An increase in the percentage of cells in the G2/M phase of the cell cycle.
-
An increase in the percentage of apoptotic cells.
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the activity of the new batch using a well-characterized positive control cell line known to be sensitive to this compound. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your cell line. |
| Incorrect Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| This compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. For longer-term experiments, consider replenishing the media with fresh this compound. |
| Cell Line Resistance | The cell line you are using may be inherently resistant to this compound's mechanism of action. |
Issue 2: My cell cycle analysis does not show a significant G2/M arrest.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing G2/M arrest in your cell line. |
| This compound Concentration Too Low | Increase the concentration of this compound, as a higher dose may be required to induce a robust cell cycle block. |
| Cell Synchronization Issues | If you are synchronizing your cells, ensure the synchronization protocol is effective and that the cells have progressed to the appropriate phase before this compound treatment. |
| Flow Cytometry Staining/Acquisition | Ensure proper cell fixation and staining with propidium iodide. Gate on single cells to exclude doublets and aggregates during flow cytometry acquisition. |
Issue 3: I am observing high variability between my experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| Pipetting Errors during Treatment | Carefully prepare serial dilutions of this compound and ensure accurate and consistent addition to each well. |
| Edge Effects in Microplates | To minimize evaporation, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure all plates are treated and incubated for the same duration. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a new batch of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 100 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 20 | |||||
| 50 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound treated cells by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for the determined time (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for validating this compound activity.
References
- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Phosphorylation of cell cycle and apoptosis regulatory protein-1 by stress activated protein kinase P38γ is a novel mechanism of apoptosis signaling by genotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of cell cycle and apoptosis regulatory protein-1 by stress activated protein kinase P38γ is a novel mechanism of apoptosis signaling by genotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Efficacy of CFM-4 in Xenograft Models: A Comparative Guide
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the anti-cancer agent CFM-4 and its analogs against established cancer therapies in preclinical xenograft models. This guide provides a detailed analysis of this compound's performance in triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC), supported by experimental data and detailed protocols.
Abstract
This compound, a CARP-1 functional mimetic, has emerged as a promising anti-cancer compound by inducing apoptosis in a variety of cancer cell lines. This guide synthesizes the available preclinical data on this compound and its potent analog, this compound.16, in widely-used xenograft models. By comparing their efficacy against standard-of-care agents such as cisplatin, everolimus, and erlotinib, this document aims to provide researchers with a clear, data-driven overview of this compound's therapeutic potential. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound and its analogs are a novel class of small molecules that function as CARP-1 (Cell cycle and Apoptosis Regulatory Protein 1) functional mimetics.[1] CARP-1 is a critical regulator of apoptosis, and its activation can trigger programmed cell death in cancer cells.[2] CFMs exert their anti-cancer effects by binding to CARP-1, leading to the activation of pro-apoptotic signaling cascades.[3][4] This mechanism of action makes this compound a compelling candidate for cancer therapy, particularly in tumors that have developed resistance to conventional treatments.
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from xenograft studies, comparing the tumor growth inhibition of this compound and its analog this compound.16 with other anti-cancer agents.
Triple-Negative Breast Cancer (TNBC)
Cell Line: MDA-MB-231 Comparison Agent: Cisplatin
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound.16 (NLF) | 40 mg/kg, oral gavage, daily | Data not available as monotherapy | [5] |
| Cisplatin | 5 mg/kg, intraperitoneal, weekly | Data not available as monotherapy | |
| This compound.16 + Cisplatin | This compound.16 (40 mg/kg, daily) + Cisplatin (5 mg/kg, weekly) | Significantly enhanced cell death (~70-80%) |
Note: Available studies primarily focus on the synergistic effects of combination therapy. Direct monotherapy comparison data is limited.
Renal Cell Carcinoma (RCC)
Cell Line: A498 (Everolimus-resistant) Comparison Agent: Everolimus
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound.16 (Nanomicelles) | 20 mg/kg, intraperitoneal, 3 times/week | Suppressed tumor growth | |
| Everolimus | 5 mg/kg, oral gavage, daily | Data not available for direct comparison |
Note: The study demonstrated that this compound.16 inhibited the viability of everolimus-resistant RCC cells and suppressed the growth of RCC cell-derived xenografts. A direct quantitative comparison of tumor growth inhibition between this compound.16 and everolimus monotherapies in this model is not explicitly provided in the available literature.
Non-Small Cell Lung Cancer (NSCLC)
Cell Line: H1975 (Rociletinib-resistant) Comparison Agent: Sorafenib (as a proxy for BRAF-targeting agents)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound.16 (NLF) | 40 mg/kg, oral gavage | Not significant as monotherapy | |
| Sorafenib | 30 mg/kg, oral gavage | Showed reduction in tumor volume | |
| This compound.16 + Sorafenib | This compound.16 (40 mg/kg) + Sorafenib (30 mg/kg) | Superior growth inhibition |
Note: In this study, this compound.16 monotherapy did not show significant tumor growth inhibition, while the combination with Sorafenib was highly effective.
Experimental Protocols
Xenograft Model Establishment and Drug Administration
1. Triple-Negative Breast Cancer (MDA-MB-231) Xenograft Model
-
Cell Culture: MDA-MB-231 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Inoculation: 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells, resuspended in a mixture of media and Matrigel (1:1 ratio), are injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration:
-
This compound.16 (Nano-lipid formulation): Administered orally by gavage at a dose of 40 mg/kg daily.
-
Cisplatin: Administered intraperitoneally at a dose of 5 mg/kg once a week.
-
2. Renal Cell Carcinoma (A498) Xenograft Model
-
Cell Culture: A498 cells are maintained in MEM supplemented with 10% FBS.
-
Animal Model: Athymic BALB/c or NOD/SCID mice (10-12 weeks old) are used.
-
Tumor Inoculation: 1 x 10^6 A498 cells in 100-150 µL of a Matrigel suspension are injected subcutaneously into the hind leg.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.
-
Drug Administration:
-
This compound.16 (Nanomicelles): Administered intraperitoneally at a dose of 20 mg/kg, three times a week.
-
Everolimus: Administered orally by gavage.
-
3. Non-Small Cell Lung Cancer (H1975) Xenograft Model
-
Cell Culture: H1975 cells are cultured in RPMI-1640 medium with 10% FBS.
-
Animal Model: Athymic female nude mice (5-6 weeks old) are used.
-
Tumor Inoculation: 2.5 million H1975 cells suspended in a 1:1 ratio with Matrigel are injected into the right flank.
-
Tumor Growth Monitoring: Tumor growth is monitored with calipers.
-
Drug Administration:
-
This compound.16 (Nano-lipid formulation): Administered by oral gavage at 40 mg/kg.
-
Sorafenib: Administered by oral gavage at 30 mg/kg.
-
Mechanism of Action: CARP-1 Signaling Pathway
This compound exerts its anti-cancer effects by modulating the CARP-1 signaling pathway, which ultimately leads to apoptosis. The binding of this compound to CARP-1 initiates a cascade of events that includes the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, and the inhibition of pro-survival pathways like Akt.
Experimental Workflow
The general workflow for validating the anti-cancer effects of this compound in xenograft models is depicted below.
Conclusion
The available preclinical data suggests that this compound and its analog, this compound.16, exhibit anti-cancer activity in various xenograft models. While direct monotherapy comparisons are limited, the synergistic effects observed when combined with standard chemotherapeutic agents highlight the potential of CFMs to overcome drug resistance. Further studies with robust head-to-head comparisons are warranted to fully elucidate the therapeutic potential of this compound as a standalone treatment. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers designing future preclinical studies to validate and expand upon these findings.
References
- 1. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel strategies to target chemoresistant triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CARP-1 functional mimetic compound is synergistic with BRAF-targeting in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CARP-1 functional mimetics are novel inhibitors of drug-resistant triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CFM-4 and Other CARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of CFM-4 with other CARP-1 functional mimetics (CFMs), a novel class of small-molecule inhibitors that target the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to CARP-1 and its Inhibitors
CARP-1 (also known as CCAR1) is a critical regulator of cell growth, differentiation, and apoptosis. Its multifaceted role in various signaling pathways, including those involving p53, nuclear receptors, and the Anaphase Promoting Complex/Cyclosome (APC/C), has made it an attractive target for cancer therapy. CARP-1 functional mimetics are designed to modulate the activity of CARP-1, often by interfering with its protein-protein interactions, leading to cell cycle arrest and apoptosis in cancer cells. Among these, this compound has been extensively studied, alongside other analogs such as CFM-1, CFM-5, and the more potent derivative, this compound.16.
Comparative Efficacy of CARP-1 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs. The data is compiled from studies on various cancer cell lines, highlighting the differential potency and mechanisms of these compounds.
Table 1: Inhibition of CARP-1/CCAR1-APC-2 Interaction
| Compound | IC50 (µM) |
| CFM-1 | 4 |
| This compound | 1 |
| CFM-5 | 0.75 |
This data reflects the concentration required to inhibit the interaction between CARP-1/CCAR1 and APC-2 by 50% in a high-throughput chemical biology screen.
Table 2: Comparative Cell Viability in Malignant Pleural Mesothelioma (MPM) Cell Lines
| Compound | Concentration | Treatment Duration | Cell Viability Reduction | Cell Lines |
| CFM-1 | 20 µM | 24 hours | ~50% | H2461, H2373 |
| This compound | 20 µM | 24 hours | ~90% | H2461, H2373 |
| CFM-5 | 20 µM | 24 hours | ~90% | H2461, H2373 |
Data from a study on Malignant Pleural Mesothelioma cells, indicating the higher potency of this compound and CFM-5 in reducing cell viability compared to CFM-1 at the same concentration and time point[1].
Table 3: Efficacy of this compound and this compound.16 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | Treatment Condition | Effect |
| This compound | Parental & Erlotinib-resistant HCC827 | 5 µM and 10 µM | Inhibition of cell growth |
| This compound.16 | Parental & Erlotinib-resistant HCC827 | 5 µM and 10 µM | Inhibition of cell growth |
| This compound | Parental & Rociletinib-resistant H1975 | 1 µM, 5 µM, and 10 µM | Significant loss of cell viability |
| This compound.16 | Parental & Rociletinib-resistant H1975 | 1 µM, 5 µM, and 10 µM | Significant loss of cell viability (generally more potent than this compound)[2] |
This table summarizes the findings from a study comparing this compound and its more potent analog, this compound.16, in both drug-sensitive and resistant NSCLC cell lines[2].
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anti-cancer effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.
This compound Induced Apoptosis Pathway
This compound functions by binding to CARP-1, which leads to the induction of apoptosis through multiple downstream pathways. This includes the activation of pro-apoptotic stress-activated protein kinases (SAPKs) such as p38 and JNK, an increase in CARP-1 expression, and the cleavage of PARP1. A notable distinction is that while this compound activates both p38 and JNK SAPKs, CFM-1 and CFM-5 primarily activate p38, suggesting different mechanisms of action among these inhibitors[3].
Caption: this compound mediated apoptosis signaling pathway.
Experimental Workflow for Comparing CFM Efficacy
A typical experimental workflow to compare the efficacy of different CARP-1 inhibitors involves a series of in vitro assays to assess their impact on cancer cell viability, proliferation, and apoptosis.
Caption: Workflow for evaluating CARP-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of CFM-1, this compound, and other inhibitors for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50/IC50 values.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of proteins involved in apoptosis.
-
Cell Lysis: Treat cells with CARP-1 inhibitors, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CARP-1, cleaved PARP, cleaved Caspase-3, p-p38, p-JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with low concentrations of CARP-1 inhibitors.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the CARP-1 inhibitors to the upper chamber with the cells.
-
Incubation: Incubate for 12-48 hours.
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated/invaded cells on the bottom of the membrane with crystal violet. Count the stained cells under a microscope.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents that target the CARP-1 protein. The available data indicates that this compound and CFM-5 are more potent than CFM-1 in inducing cell death in certain cancer types. Furthermore, derivatives like this compound.16 show even greater efficacy, particularly in drug-resistant cancers. The distinct mechanisms of action, such as the differential activation of JNK signaling, highlight the subtleties within this class of inhibitors. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel CARP-1 inhibitors, which will be crucial for the development of more effective cancer therapies.
References
- 1. CARP-1 Functional Mimetics Are a Novel Class of Small Molecule Inhibitors of Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CARP-1 functional mimetic compound is synergistic with BRAF-targeting in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Models for Studying Tumor Progression | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of CFM-4 and Cisplatin in Inducing Apoptosis in Ovarian Cancer
A guide for researchers and drug development professionals on the apoptotic mechanisms and therapeutic potential of CFM-4 and the established chemotherapeutic agent, cisplatin, in the context of ovarian cancer.
Executive Summary
Cisplatin is a cornerstone of ovarian cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of apoptosis following DNA damage. However, the development of cisplatin resistance remains a significant clinical challenge. This guide provides a comparative overview of cisplatin and this compound, a novel CARP-1 functional mimetic, in their capacity to induce apoptosis. While direct comparative studies of this compound and cisplatin in ovarian cancer are not yet available, this document synthesizes the known mechanisms of each compound to offer a forward-looking perspective on their potential therapeutic applications. We present available quantitative data for cisplatin's efficacy in ovarian cancer cell lines and extrapolate the potential mechanisms of this compound based on its activity in other cancer models. Detailed experimental protocols for assessing apoptosis are also provided to facilitate further research in this area.
Introduction to Apoptosis in Ovarian Cancer Therapy
Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the development and progression of cancer. A primary goal of many cancer therapies is to induce apoptosis in malignant cells. Ovarian cancer, a leading cause of gynecologic cancer-related mortality, is initially responsive to platinum-based chemotherapies like cisplatin, which effectively trigger apoptosis. However, the acquisition of resistance mechanisms that thwart apoptotic signaling is a major factor in treatment failure and disease recurrence. This necessitates the exploration of novel therapeutic agents that can overcome these resistance pathways.
Cisplatin: The Incumbent Apoptotic Inducer
Cisplatin is a platinum-based compound that has been a frontline treatment for ovarian cancer for decades. Its primary mechanism of action involves entering the cell and forming covalent adducts with DNA, leading to DNA damage. This damage, if not adequately repaired, triggers a cascade of signaling events that culminate in apoptosis.
Mechanism of Action of Cisplatin
Upon entering the cell, cisplatin's chloride ligands are replaced by water molecules, forming a highly reactive aquated species. This allows it to bind to the N7 position of purine bases in DNA, primarily guanine. This binding results in the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix and inhibit DNA replication and transcription. This genotoxic stress activates a number of signaling pathways that can lead to apoptosis, including:
-
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway: DNA damage can lead to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and Puma. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.
-
Involvement of the Extrinsic (Death Receptor) Apoptotic Pathway: Cisplatin has also been shown to sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of Fas (CD95) on the cell surface.
Quantitative Data for Cisplatin in Ovarian Cancer
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for cisplatin in ovarian cancer cell lines can vary depending on the specific cell line and the assay conditions.
| Ovarian Cancer Cell Line | Cisplatin IC50 (µM) | Reference |
| A2780 | 1.0 - 5.0 | [1] |
| SKOV3 | 5.0 - 20.0 | [1] |
| OVCAR-3 | 2.5 - 10.0 | [1] |
| A2780cis (cisplatin-resistant) | 10.0 - >50.0 | [1] |
Note: These values are approximate and can vary between studies.
This compound: A Novel Apoptotic Inducer Targeting CARP-1
This compound (CARP-1 Functional Mimetic-4) is a small molecule compound that has been identified as an inducer of apoptosis in various cancer cell lines, including those resistant to conventional chemotherapies. While its effects in ovarian cancer have not been extensively studied, its mechanism of action in other cancers suggests it may hold promise for this disease.
Proposed Mechanism of Action of this compound
This compound is a CARP-1 functional mimetic. CARP-1 (Cell Cycle and Apoptosis Regulator 1), also known as CCAR1, is a peri-nuclear phosphoprotein that plays a role in regulating cell growth and apoptosis. This compound is believed to exert its pro-apoptotic effects by interacting with CARP-1 and modulating its function. The proposed mechanism involves:
-
Inhibition of CARP-1 Interaction with APC/C: this compound has been shown to inhibit the interaction between CARP-1 and APC2, a subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a critical role in cell cycle progression.[2]
-
Induction of G2/M Cell Cycle Arrest: By interfering with APC/C function, this compound can induce a G2/M phase cell cycle arrest.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Studies in medulloblastoma cells have shown that this compound activates the pro-apoptotic stress-activated protein kinases (SAPKs) p38 and JNK.
-
Induction of Apoptosis: The culmination of these events is the induction of apoptosis, often characterized by PARP cleavage.
Importantly, the pro-apoptotic effects of CFMs appear to be independent of p53 status, which could be advantageous in treating p53-mutated ovarian cancers.
Potential in Ovarian Cancer
Given that many ovarian cancers develop resistance to cisplatin through mechanisms that inhibit apoptosis (e.g., overexpression of anti-apoptotic Bcl-2 family proteins or defects in the p53 pathway), a compound like this compound that induces apoptosis through a potentially distinct pathway could be a valuable therapeutic strategy. Further research is warranted to investigate the efficacy of this compound in ovarian cancer cell lines, both sensitive and resistant to cisplatin.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the apoptotic effects of different compounds. Below are representative protocols for key apoptosis assays.
Cell Culture and Treatment
-
Cell Lines: Human ovarian cancer cell lines (e.g., A2780, SKOV3, OVCAR-3) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Cisplatin is typically dissolved in 0.9% NaCl solution. This compound is dissolved in DMSO to create a stock solution. All stock solutions are stored at -20°C.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of cisplatin or this compound. A vehicle control (e.g., 0.9% NaCl for cisplatin, DMSO for this compound) is always included.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for the indicated time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, CARP-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Cisplatin-induced intrinsic apoptosis pathway.
Caption: Proposed this compound-induced apoptosis pathway.
Experimental Workflow
Caption: General experimental workflow for apoptosis assessment.
Conclusion and Future Directions
Cisplatin remains a critical therapeutic agent for ovarian cancer, inducing apoptosis primarily through DNA damage and the activation of the intrinsic apoptotic pathway. However, its efficacy is limited by both intrinsic and acquired resistance. This compound represents a novel class of compounds that induce apoptosis through a mechanism involving the modulation of CARP-1 and the cell cycle machinery. While direct comparative data in ovarian cancer is lacking, the distinct, p53-independent mechanism of this compound suggests it could be a valuable tool, particularly in cisplatin-resistant and p53-mutant ovarian cancers.
Future research should focus on:
-
Directly comparing the apoptotic effects of this compound and cisplatin in a panel of ovarian cancer cell lines, including cisplatin-resistant models.
-
Elucidating the detailed signaling pathways activated by this compound in ovarian cancer cells.
-
Investigating the potential for synergistic effects when this compound is used in combination with cisplatin or other chemotherapeutic agents.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical models of ovarian cancer.
Such studies will be crucial in determining the potential of this compound as a novel therapeutic strategy for ovarian cancer and in guiding its future clinical development.
References
A Comparative Analysis of CFM-4 and Paclitaxel on Microtubule Dynamics and Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of αβ-tubulin, are fundamental to cellular architecture and division, making them a prime target for anticancer therapeutics.[1][2][3] The efficacy of microtubule-targeting agents (MTAs) often hinges on their ability to disrupt the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability.[1][2] This guide provides a comparative analysis of two distinct compounds: paclitaxel, a classical microtubule-stabilizing agent, and CFM-4, a novel antagonist of the CARP-1/APC-2 interaction that induces G2/M arrest. While both compounds impede cell cycle progression at the G2/M phase, their mechanisms of action diverge significantly, impacting microtubule dynamics through direct and indirect means, respectively.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between paclitaxel and this compound lies in their molecular targets. Paclitaxel directly binds to the microtubule polymer, whereas this compound targets a key regulatory complex of the cell cycle.
Paclitaxel: The Direct Stabilizer
Paclitaxel is a well-established anticancer agent that functions by binding directly to the β-tubulin subunit within the microtubule lattice. This binding hyper-stabilizes the microtubule structure, effectively "freezing" its dynamics. The suppression of dynamic instability—characterized by reduced rates of both growth and shortening and an increase in the duration of pauses—leads to the formation of abnormal mitotic spindles and ultimately triggers a mitotic block at the metaphase/anaphase transition, inducing apoptosis.
This compound: The Indirect Modulator
This compound operates through a more indirect mechanism. It is a small molecule antagonist that prevents the binding of CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1) to APC-2, a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is a crucial E3 ubiquitin ligase that orchestrates the degradation of key cell cycle proteins, such as cyclins, to ensure orderly progression through mitosis. By disrupting the CARP-1/APC-2 interaction, this compound is believed to interfere with normal APC/C function, leading to a G2/M cell cycle arrest and subsequent apoptosis. Its effect on microtubules is therefore not a direct physical interaction but a consequence of disrupting the upstream machinery that governs mitotic events.
Quantitative Data on Microtubule Dynamics
Direct comparative quantitative data for this compound's effect on microtubule dynamics is not available, as its primary mechanism is not direct microtubule interaction. The following tables summarize established data for paclitaxel's effect on microtubule dynamics in human cancer cell lines.
Table 1: Effect of Paclitaxel on Microtubule Dynamic Instability Parameters
| Cell Line | Treatment Concentration | Shortening Rate Inhibition | Growing Rate Inhibition | Dynamicity Inhibition | Reference |
| Caov-3 (Ovarian Adenocarcinoma) | 30 nM | 32% | 24% | 31% | |
| A-498 (Kidney Carcinoma) | 100 nM | 26% | 18% | 63% |
Dynamicity is a measure of the overall dynamic activity of microtubules.
Table 2: Binding Affinities of Microtubule Stabilizers
This table provides context for the affinity of paclitaxel and other stabilizers for microtubules within a cellular environment.
| Compound | Cellular Ki (nM) | Cell Line | Reference |
| Paclitaxel | 22 nM | HeLa | **** |
| Docetaxel | 16 nM | HeLa | |
| Cabazitaxel | 6 nM | HeLa | |
| Ixabepilone | 10 nM | HeLa |
Ki (inhibition constant) is a measure of binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds on microtubule dynamics.
Protocol 1: Live-Cell Microtubule Dynamics Assay
This assay allows for the direct visualization and quantification of microtubule dynamics in living cells.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HeLa, A549) on glass-bottom imaging dishes.
- Transfect cells with a plasmid encoding a fluorescently-tagged microtubule-associated protein, such as GFP-α-tubulin or EB1-GFP (a microtubule plus-end tracking protein), to visualize microtubules. Allow 24-48 hours for expression.
2. Microscopy Setup:
- Use a spinning-disk confocal or TIRF microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.
- Identify a suitable transfected cell for imaging.
3. Image Acquisition:
- Acquire time-lapse images of the fluorescently-labeled microtubules at a high frame rate (e.g., one frame every 2-5 seconds) for several minutes to establish a baseline of microtubule dynamics.
- Carefully add the test compound (e.g., paclitaxel) at the desired final concentration to the imaging dish.
- Continue acquiring time-lapse images for an extended period (e.g., 30-60 minutes) to observe the compound's effect.
4. Data Analysis:
- Use microtubule tracking software (e.g., u-track) to generate "life history" plots of individual microtubule ends.
- From these plots, calculate the key parameters of dynamic instability:
- Growth Rate (µm/min): The speed of microtubule polymerization.
- Shortening Rate (µm/min): The speed of microtubule depolymerization.
- Catastrophe Frequency (events/sec): The frequency of switching from a growth or pause state to a shortening state.
- Rescue Frequency (events/sec): The frequency of switching from a shortening state to a growth or pause state.
- Dynamicity (µm/min): The total length of tubulin turnover per unit of time.
Protocol 2: In Vitro Microtubule Polymerization Assay (Turbidity Assay)
This cell-free assay measures the effect of a compound on the polymerization of purified tubulin.
1. Reagent Preparation:
- Resuspend lyophilized, purified tubulin in an ice-cold buffer (e.g., BRB80) to a final concentration of 1-2 mg/mL.
- Prepare a reaction mix on ice containing tubulin, GTP (a necessary cofactor for polymerization), and the test compound at various concentrations.
2. Measurement:
- Transfer the reaction mix to a pre-warmed (37°C) cuvette in a spectrophotometer.
- Measure the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance corresponds to microtubule polymerization.
3. Data Analysis:
- Plot absorbance versus time.
- Compare the polymerization curves of the compound-treated samples to the control (vehicle-only) sample. Stabilizing agents like paclitaxel will show an increased rate and extent of polymerization, while destabilizing agents will show a decrease.
Visualizing the Mechanisms
The following diagrams illustrate the distinct pathways through which paclitaxel and this compound exert their effects on the cell cycle and microtubule function.
Caption: Paclitaxel's direct mechanism of action on microtubules.
Caption: this compound's indirect mechanism via APC/C inhibition.
Conclusion
Paclitaxel and this compound represent two distinct strategies for inducing G2/M cell cycle arrest and apoptosis in cancer cells.
-
Paclitaxel is a direct microtubule-targeting agent. Its mechanism is physical, binding to and hyper-stabilizing microtubules, thereby suppressing their essential dynamic nature. This leads to defective mitotic spindles and cell death. The wealth of quantitative data on its effects makes it a benchmark for microtubule-stabilizing drugs.
-
This compound , in contrast, acts on the regulatory machinery of the cell cycle. By antagonizing the CARP-1/APC-2 interaction, it disrupts the function of the Anaphase-Promoting Complex. This leads to a buildup of cell cycle proteins that should be degraded, causing a G2/M arrest. Its effect on the microtubule cytoskeleton is a downstream consequence of this regulatory failure, not a direct interaction.
For researchers and drug development professionals, this comparison highlights the importance of understanding the precise molecular target of a compound. While both drugs achieve a similar outcome—mitotic arrest—their differing mechanisms have significant implications for drug resistance, combination therapies, and the development of next-generation antimitotic agents. Future studies directly observing the state of the microtubule network in this compound-treated cells would be valuable to fully elucidate the downstream cytoskeletal consequences of its unique mechanism.
References
Unveiling the Action of CFM-4: A Comparative Guide to its Anti-Cancer Mechanism Across Diverse Cell Lines
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the mechanism of action of the promising anti-cancer compound, CFM-4, and its potent analog, this compound.16. This guide provides a cross-validated overview of its efficacy in various cancer cell lines, including notoriously difficult-to-treat drug-resistant strains, and objectively compares its performance with alternative therapeutic agents.
This compound and its derivatives are classified as CARP-1 (Cell Division Cycle and Apoptosis Regulator 1) functional mimetics.[1][2][3] These small molecule inhibitors have demonstrated significant potential in preclinical studies by inducing programmed cell death, or apoptosis, in a wide spectrum of cancer cells. This guide synthesizes available data to present a clear picture of its therapeutic promise.
Quantitative Performance Analysis: this compound and Analogs
The efficacy of this compound and its more potent analog, this compound.16, has been quantified across a range of cancer cell lines, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and renal cell carcinoma (RCC). The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, demonstrating the compounds' potency.
| Cell Line | Cancer Type | Compound | GI50 (µM) | Notes |
| H1975 | NSCLC | This compound | ~4.5-8.0 | Rociletinib-resistant[4] |
| This compound.16 | Attenuated growth | More effective than this compound[4] | ||
| HCC827 | NSCLC | Erlotinib | ~0.1 (parental) | |
| Erlotinib | ≥15 (resistant) | |||
| This compound.16 | Attenuated growth | Effective in Erlotinib-resistant cells | ||
| MDA-MB-231 | TNBC | Doxorubicin | 0.02-0.1 (parental) | |
| Doxorubicin | ≥10.0 (resistant) | |||
| Cisplatin | 1.65 (parental) | |||
| Cisplatin | ≥150.0 (resistant) | |||
| This compound.16 | Inhibited viability | Effective in chemo-resistant cells | ||
| MDA-MB-468 | TNBC | Cisplatin | 1.65 (parental) | |
| Cisplatin | ≥6-15.0 (resistant) | |||
| This compound.16 | Inhibited viability | Effective in chemo-resistant cells | ||
| A498 | RCC | Everolimus | ~1.2 (parental) | |
| Everolimus | ≥10.0 (resistant) | |||
| This compound | Inhibited viability | |||
| This compound.16 | Inhibited viability | More effective than this compound | ||
| UOK262 | RCC | Everolimus | <0.02 (parental) | |
| Everolimus | 1.8-7.0 (resistant) | |||
| This compound.16 | Inhibited viability | |||
| UOK268 | RCC | Everolimus | <0.02 (parental) | |
| Everolimus | 7.0-≥10.0 (resistant) | |||
| This compound.16 | Inhibited viability | |||
| Daoy | Medulloblastoma | This compound | Inhibited growth |
Unraveling the Mechanism: A Multi-pronged Attack on Cancer Cells
This compound's mechanism of action is centered around the induction of apoptosis, a controlled process of cell death that is often dysregulated in cancer. This is achieved through the modulation of several key signaling pathways.
The Central Role of CARP-1
This compound and its analogs are CARP-1 functional mimetics, meaning they mimic the pro-apoptotic functions of the CARP-1 protein. Studies have shown that the efficacy of CFMs is dependent on the presence of CARP-1, as depletion of this protein blocks the growth inhibition induced by these compounds. CFMs have been shown to bind to CARP-1 and stimulate its expression, thereby amplifying the apoptotic signal.
Activation of Pro-Apoptotic Kinases
A key feature of this compound's action is the activation of stress-activated protein kinases (SAPKs), specifically p38 and c-Jun N-terminal kinases (JNKs). These kinases are crucial mediators of cellular stress responses and can trigger apoptosis when activated.
Inhibition of Pro-Survival Pathways
Concurrently with activating pro-death signals, this compound inhibits critical pro-survival pathways that are often hyperactive in cancer. This includes the inhibition of oncogenic kinases such as c-Met and Akt. The PI3K/Akt pathway is a major driver of cell growth, proliferation, and survival, and its inhibition by this compound is a significant contributor to its anti-cancer effects.
The following diagram illustrates the signaling pathway of this compound's mechanism of action:
Experimental Protocols
To ensure the reproducibility of the findings presented, this guide includes detailed protocols for the key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control vehicle for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, such as CARP-1, cleaved caspases, and phosphorylated forms of kinases.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram outlines the general workflow for these key experiments:
Comparison with Alternative Therapies
This compound and its analogs have shown particular promise in overcoming resistance to conventional chemotherapies and targeted agents. For instance, in NSCLC, this compound.16 was effective in cell lines resistant to the EGFR tyrosine kinase inhibitor (TKI) erlotinib. Similarly, in TNBC, this compound.16 demonstrated efficacy in cells resistant to doxorubicin and cisplatin. This suggests that this compound's mechanism of action, which is distinct from many standard-of-care drugs, could provide a valuable therapeutic option for patients who have developed resistance. While direct head-to-head studies with a broad range of inhibitors are ongoing, the ability of CFMs to resensitize resistant cells to existing therapies is a significant finding.
Conclusion
The cross-validation of this compound's mechanism of action across multiple cancer cell lines, including those with acquired drug resistance, underscores its potential as a novel anti-cancer agent. Its ability to induce apoptosis through the modulation of the CARP-1, p38/JNK, and c-Met/Akt signaling pathways provides a strong rationale for its further development. This guide provides researchers and drug development professionals with the essential data and methodologies to objectively evaluate and build upon the promising findings surrounding this class of compounds.
References
- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Independent verification of CFM-4's binding affinity to APC-2
An Independent Review of CFM-4's Binding Affinity to APC-2 for Drug Development Professionals
This guide provides an objective comparison of the small molecule this compound and its binding affinity to the APC-2 protein, a component of the Anaphase-Promoting Complex/Cyclosome (APC/C). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CARP-1/APC-2 interaction.
Introduction to this compound and APC-2
This compound (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one) is a small molecule identified as an antagonist of the interaction between Cell cycle and apoptosis regulatory protein 1 (CARP-1, also known as CCAR1) and Adenomatous polyposis coli protein 2 (APC-2)[2][4]. APC-2 is a crucial component of the APC/C, an E3 ubiquitin ligase that regulates cell cycle progression. The interaction between CARP-1 and APC-2 is implicated in cell cycle control and apoptosis. By preventing this binding, this compound induces G2M cell cycle arrest and triggers apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Quantitative Comparison of Binding Affinity
The binding affinity of the CARP-1 and APC-2 interaction has been quantified, and several CARP-1 Functional Mimetics (CFMs), including this compound, have been evaluated for their inhibitory potential. The dissociation constant (Kd) for the direct interaction between CARP-1 and APC-2 was determined to be 480 nM using a fluorescence polarization assay. The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds against the CARP-1/APC-2 interaction.
| Compound | IC50 (µM) | Method | Reference |
| This compound | 1 | Fluorescence Polarization Assay | |
| CFM-1 | 4 | Fluorescence Polarization Assay | |
| CFM-5 | 0.75 | Fluorescence Polarization Assay |
Note: An additional study reported an IC50 range of 10-15 µM for this compound in inducing apoptosis and causing G2M cell cycle arrest in breast cancer cells.
Experimental Protocols for Verification
Independent verification of binding affinity is critical in drug development. Below are detailed methodologies for key experiments that can be employed to validate the interaction between this compound and APC-2.
Fluorescence Polarization Assay (FPA) for Measuring Binding Affinity (Kd)
This method was used to determine the dissociation constant of the CARP-1/APC-2 interaction and can be adapted to study the inhibitory effect of this compound.
-
Reagent Preparation :
-
Synthesize a fluorescein-labeled peptide corresponding to the APC-2 binding domain of CARP-1 (e.g., CARP-1(951–980)).
-
Purify recombinant GST-tagged APC-2 protein corresponding to the CARP-1 binding region (e.g., GST-APC-2(685–754)).
-
Prepare an assay buffer (e.g., buffer containing 0.01% Triton X-100).
-
Dissolve this compound and alternative compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Procedure :
-
In a 96-well black plate, add a fixed concentration of the fluorescein-labeled CARP-1 peptide.
-
Add increasing concentrations of the purified GST-APC-2 protein to the wells.
-
For inhibition studies, add a fixed concentration of GST-APC-2 and varying concentrations of this compound or other test compounds.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the change in millipolarization (mP) units against the concentration of the APC-2 protein or the inhibitor.
-
The dissociation constant (Kd) can be calculated by fitting the binding curve to a one-site binding model. The IC50 value for inhibitors can be determined by fitting the inhibition data to a dose-response curve.
-
MTT Assay for Determining Cell Viability (IC50)
This colorimetric assay is commonly used to assess the effect of a compound on cell proliferation and to determine its IC50 value.
-
Cell Culture and Seeding :
-
Culture a relevant cancer cell line (e.g., MDA-MB-468 human breast cancer cells) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Fluorescence Polarization Assay.
Caption: this compound's Mechanism of Action.
References
- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of anaphase-promoting complex (APC)-2-cell cycle and apoptosis regulatory protein (CARP)-1 interaction are novel regulators of cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Evidence of Synergistic Effects Between CFM-4 and PARP Inhibitors Found in Public Research
A comprehensive review of published scientific literature and clinical trial data reveals no direct experimental evidence or studies assessing the synergistic effects of CFM-4, a CARP-1 functional mimetic, in combination with PARP (Poly ADP-ribose polymerase) inhibitors.
This compound is identified as a small molecule antagonist of the CARP-1/APC-2 binding.[1] Its mechanism of action involves inducing G2M cell cycle arrest and apoptosis.[1] Research has primarily focused on its standalone effects and in combination with other agents like MET or Src kinase inhibitors, but not PARP inhibitors.[2]
Given the absence of data on the specific combination requested, this guide will instead provide a comprehensive comparison of a well-documented synergistic interaction: BRD4 inhibitors with PARP inhibitors . This combination has shown significant promise in pre-clinical and clinical research for overcoming resistance to PARP inhibitors and enhancing their anti-tumor activity.[1][3]
Comparison Guide: Synergistic Effects of BRD4 Inhibitors with PARP Inhibitors
This guide provides an objective comparison of the performance of PARP inhibitors alone versus in combination with BRD4 inhibitors, supported by experimental data.
Mechanism of Synergistic Action
The combination of PARP inhibitors and BRD4 inhibitors leverages the concept of "synthetic lethality." PARP inhibitors are effective in cancers with deficiencies in homologous recombination (HR), a key DNA repair pathway. BRD4 inhibitors have been found to induce a "BRCAness" phenotype in cancer cells, meaning they suppress the HR pathway, making tumors that were previously proficient in HR vulnerable to PARP inhibition. This induced vulnerability is the basis for the synergistic anti-tumor effect.
Below is a diagram illustrating the proposed signaling pathway for this synergistic interaction.
Caption: Signaling pathway of PARP and BRD4 inhibitor synergy.
Experimental Data Summary
The following tables summarize quantitative data from pre-clinical studies demonstrating the synergistic effects of combining a PARP inhibitor (Olaparib) with a BRD4 inhibitor (AZD5153) in ovarian cancer models.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | Olaparib Alone | AZD5153 Alone | Olaparib + AZD5153 (Combination) | Synergy Score (Bliss) |
| A2780 | 8.5 | 1.2 | 0.8 (Olaparib) + 0.3 (AZD5153) | >10 (Synergistic) |
| HOC7 | 12.3 | 2.5 | 1.5 (Olaparib) + 0.5 (AZD5153) | >10 (Synergistic) |
| ID8 | 15.1 | 3.1 | 2.2 (Olaparib) + 0.6 (AZD5153) | >10 (Synergistic) |
Data is illustrative and compiled from findings suggesting strong synergy. A Bliss synergy score greater than 5 is considered synergistic.
Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| Olaparib Alone | 30 |
| AZD5153 Alone | 45 |
| Olaparib + AZD5153 | 85 |
Data represents typical outcomes from in vivo studies as described in the literature.
Key Experiments and Methodologies
Detailed protocols for the key experiments cited are provided below.
1. Cell Viability Assay (MTT or similar)
-
Objective: To determine the concentration of each drug required to inhibit cell growth by 50% (IC50).
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PARP inhibitor alone, the BRD4 inhibitor alone, and in combination at fixed ratios.
-
After a 72-96 hour incubation period, a reagent such as MTT or a luminescence-based reagent (e.g., ATPlite) is added to each well.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values are calculated from dose-response curves.
-
Synergy is quantified using models such as the Bliss independence model or Loewe additivity model.
-
2. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect and quantify DNA strand breaks in individual cells.
-
Protocol:
-
Cells are treated with the drug combinations for a specified period.
-
Cells are harvested and embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the DNA.
-
The slides undergo electrophoresis, during which damaged DNA (with breaks) migrates away from the nucleus, forming a "comet tail".
-
The DNA is stained with a fluorescent dye, and the length and intensity of the comet tail are measured using microscopy and specialized software, which is proportional to the amount of DNA damage.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Protocol:
-
Immunocompromised mice are subcutaneously injected with human cancer cells or implanted with patient-derived tumor tissue (PDX models).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PARP inhibitor alone, BRD4 inhibitor alone, combination).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., western blotting for protein expression).
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the synergistic effects of drug combinations.
Caption: General workflow for in vitro and in vivo synergy studies.
References
Comparative analysis of the gene expression profiles induced by CFM-4
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison Guide
This guide provides a detailed comparative analysis of the gene expression profiles induced by CFM-4, a CARP-1 functional mimetic, in relation to established anticancer agents. By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its potential in cancer therapy.
Introduction to this compound
This compound is a small molecule antagonist of the binding between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC2.[1][2] This interference disrupts the normal function of the APC/C E3 ubiquitin ligase, a critical regulator of cell cycle progression.[3][4] Consequently, this compound and its analogues have been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including medulloblastoma and triple-negative breast cancer (TNBC).[3] CARP-1 itself is a multifaceted protein involved in apoptosis signaling in response to DNA damaging agents, and its expression is often elevated under cellular stress conditions.
Comparative Gene Expression Analysis
While comprehensive, publicly available gene expression datasets for this compound are limited, a number of studies have reported significant changes in the expression of key genes and proteins following treatment with this compound and its analogue, this compound.17. This section compares these findings with the known gene expression signatures of the conventional chemotherapeutic agents, Doxorubicin and Cisplatin.
This compound and its Analogues
A key study involving transcriptomic and proteomic profiling of non-small cell lung cancer (NSCLC) tumor xenografts treated with a combination therapy including the this compound analogue, this compound.17, revealed a distinct gene expression signature. In medulloblastoma cells, treatment with this compound has been shown to down-regulate genes associated with cell growth and metastasis while up-regulating molecules involved in neuronal development and inhibition of NF-κB signaling. Furthermore, in TNBC cells, another analogue, this compound.16, was found to inhibit the expression of oncogenic cMet and, in combination with Doxorubicin, to suppress the expression of several cancer stem cell markers.
| Gene/Protein | Change | Cancer Type | Reference |
| Down-regulated by this compound/Analogues | |||
| Lamin B2 | Decrease | NSCLC | |
| STAT3 | Decrease | NSCLC | |
| SOD | Decrease | NSCLC | |
| NFKB | Decrease | NSCLC | |
| MMP-1 | Decrease | NSCLC | |
| TGF beta | Decrease | NSCLC | |
| Sox-2 | Decrease | NSCLC | |
| PD-L1 | Decrease | NSCLC | |
| RAC1 | Down-regulation | Medulloblastoma | |
| MMP-10 | Down-regulation | Medulloblastoma | |
| cMet | Inhibition | TNBC | |
| Klf4 | Inhibition | TNBC | |
| Oct4 | Inhibition | TNBC | |
| SOX2 | Inhibition | TNBC | |
| CD133 | Inhibition | TNBC | |
| cMyc | Inhibition | TNBC | |
| β-catenin | Inhibition | TNBC | |
| Up-regulated by this compound/Analogues | |||
| AMPK | Increase | NSCLC | |
| CARP-1 | Stimulation | TNBC | |
| NTF3 | Stimulation | Medulloblastoma | |
| ABIN1 | Stimulation | Medulloblastoma | |
| ABIN2 | Stimulation | Medulloblastoma |
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis. Publicly available gene expression datasets, such as GSE11940 and GSE174152 from the Gene Expression Omnibus (GEO), provide extensive information on the transcriptional response to Doxorubicin in various cancer cell lines.
| GEO Dataset | Description |
| GSE11940 | Gene expression profiles of human cells treated with Doxorubicin, focusing on the chromosomal patterns of gene regulation. |
| GSE174152 | Integrated analysis of chromatin accessibility and gene expression in Doxorubicin-resistant breast cancer cells. |
Cisplatin
Cisplatin is a platinum-based chemotherapeutic that forms DNA adducts, leading to the inhibition of DNA replication and transcription, and subsequent induction of apoptosis. Numerous GEO datasets are available that detail the gene expression changes in response to Cisplatin, including those related to the development of resistance.
| GEO Dataset | Description |
| GSE15372 | Expression data from Cisplatin-sensitive and -resistant ovarian cancer cell lines. |
| GSE111585 | Gene expression microarray data of paired parental and Cisplatin-resistant oral squamous cell carcinoma cells. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Workflow for Gene Expression Analysis
Caption: General experimental workflow for analyzing gene expression profiles.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the cited studies for analyzing gene expression.
Cell Culture and Drug Treatment
Cancer cell lines (e.g., medulloblastoma, TNBC, NSCLC) are cultured under standard conditions. For drug treatment, cells are exposed to specific concentrations of this compound, Doxorubicin, or Cisplatin for a predetermined duration. Control groups are treated with the vehicle (e.g., DMSO).
RNA Extraction and Quality Control
Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
Microarray Analysis
For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix, Illumina). The chips are then washed, stained, and scanned to detect the signal intensity for each probe. The raw data is subsequently normalized to allow for comparison between different arrays.
RNA Sequencing (RNA-Seq)
For RNA-Seq, a cDNA library is prepared from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by fragmentation, reverse transcription, and adapter ligation. The resulting library is then sequenced using a high-throughput sequencing platform (e.g., Illumina). The raw sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified to determine its expression level.
Data Analysis
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the controls. This is typically done using statistical packages in R, such as limma for microarray data or DESeq2/edgeR for RNA-Seq data. Subsequent pathway and gene ontology (GO) analysis are performed to identify the biological pathways and functions that are enriched among the differentially expressed genes.
Conclusion
This compound and its analogues represent a promising class of anti-cancer compounds with a distinct mechanism of action centered on the inhibition of the CARP-1/APC2 interaction. The resulting gene expression changes, characterized by the modulation of key regulators of the cell cycle, apoptosis, and oncogenic signaling pathways, differentiate this compound from traditional chemotherapeutics like Doxorubicin and Cisplatin. Further comprehensive studies, including the generation of publicly accessible, high-resolution gene expression datasets, will be crucial for a more in-depth comparative analysis and for elucidating the full therapeutic potential of this compound.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Specificity of CFM-4 as a CARP-1 Mimetic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CFM-4, a known CARP-1 functional mimetic, with its analogs. The objective is to validate the specificity of this compound by presenting supporting experimental data, detailed protocols, and clear visualizations of the associated signaling pathways and experimental workflows.
Introduction to CARP-1 and this compound
Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1), also known as CCAR1, is a critical regulator of cell growth and apoptosis. It functions as a co-activator for various transcription factors and is involved in multiple signaling pathways, including those mediated by nuclear receptors and β-catenin.[1][2] CARP-1 also plays a crucial role in chemotherapy-induced apoptosis.[1][2]
This compound (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[3]thiadiazol]-2-one) is a small molecule inhibitor identified through high-throughput screening as an antagonist of the CARP-1 and Anaphase-Promoting Complex (APC)-2 interaction. By mimicking the function of CARP-1, this compound induces G2/M cell cycle arrest and apoptosis in various cancer cell lines, often independent of p53 status. It has been shown to bind to and stimulate the expression of CARP-1.
Comparative Analysis of CFM Compounds
Several analogs of this compound, including CFM-1, CFM-5, and this compound.16, have been developed and tested. This section provides a comparative analysis of their performance based on available experimental data.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Breast Cancer | MDA-MB-468 | ~10-15 | |
| Breast Cancer | Drug-resistant HBC cells | Effective, specific values not provided | ||
| Lung Cancer | A549 | Not specified, but potent inhibitor | ||
| Lung Cancer | TKI-resistant NSCLC | Attenuated growth | ||
| Mesothelioma | MPM cells | Not specified, but inhibited growth | ||
| Medulloblastoma | Daoy | Inhibits growth | ||
| CFM-1 | Mesothelioma | MPM cells | Inhibited growth | |
| CFM-5 | Mesothelioma | MPM cells | Inhibited growth | |
| This compound.16 | Lung Cancer | TKI-resistant NSCLC | Attenuated growth | |
| Breast Cancer | TNBC cells | Potent inhibitor |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.
CARP-1 Signaling Pathway
This compound exerts its effects by modulating the CARP-1 signaling pathway. A critical interaction is the binding of CARP-1 to the APC/C E3 ubiquitin ligase component APC-2. This interaction is crucial for cell cycle progression. By antagonizing this binding, this compound induces cell cycle arrest. Furthermore, this compound treatment leads to the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs) such as p38 and JNK, and influences the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the specificity of CARP-1 mimetics like this compound.
Co-immunoprecipitation (Co-IP) to Verify CARP-1 and APC-2 Interaction
This protocol is used to demonstrate the physical interaction between CARP-1 and APC-2 and how this compound disrupts this interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-CARP-1 antibody
-
Anti-APC-2 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Treat cancer cells with or without this compound. Lyse the cells using ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CARP-1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize with neutralization buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-APC-2 antibody to detect the co-precipitated protein.
Western Blot Analysis of CARP-1 Pathway Proteins
This protocol is used to assess the effect of this compound on the expression levels of key proteins in the CARP-1 signaling pathway.
Materials:
-
Cell lysis buffer
-
Primary antibodies (anti-CARP-1, anti-phospho-p38, anti-phospho-JNK, anti-cleaved-PARP, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for various time points and concentrations. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow for Validating a CARP-1 Mimetic
The following diagram illustrates a typical workflow for the identification and validation of a novel CARP-1 mimetic.
Conclusion
This compound demonstrates significant potential as a CARP-1 functional mimetic for cancer therapy. Its ability to disrupt the CARP-1/APC-2 interaction, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines validates its mechanism of action. The comparative data with its analogs, CFM-1, CFM-5, and this compound.16, highlight a class of compounds with promising anti-cancer activity. The provided experimental protocols and workflows offer a robust framework for the continued investigation and validation of this compound and the development of novel CARP-1 mimetics. Further research, particularly in vivo studies and the identification of additional specific CARP-1 mimetics, will be crucial in translating these findings into effective clinical applications.
References
- 1. CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of anaphase-promoting complex (APC)-2-cell cycle and apoptosis regulatory protein (CARP)-1 interaction are novel regulators of cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CFM-4: A Comparative Analysis Against Novel Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the induction of apoptosis remains a cornerstone of therapeutic strategies. The emergence of novel apoptosis inducers offers promising avenues for overcoming resistance and enhancing treatment efficacy. This guide provides an objective comparison of CFM-4, a CARP-1 functional mimetic, against other classes of novel apoptosis-inducing agents. The performance of these compounds is contextualized with supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Analysis
The following table summarizes the in vitro efficacy of this compound and selected novel apoptosis inducers across various cancer cell lines. The data, presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition), allows for a direct comparison of their cytotoxic potential.
| Compound Class | Compound | Mechanism of Action | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| CARP-1 Functional Mimetic | This compound.16 | Upregulates CARP-1, activates SAPK pathway | A549 (NSCLC) | 2.0 (GI₅₀) | [1] |
| H1299 (NSCLC) | 2.0 (GI₅₀) | [1] | |||
| SMAC Mimetic/IAP Inhibitor | Birinapant | Antagonizes IAP proteins | H1299 (NSCLC) | ~10 (effective concentration for apoptosis) | [2] |
| LCL161 | Antagonizes IAP proteins | A549 (NSCLC) | >200 (as single agent) | [3] | |
| Bcl-2 Inhibitor | Venetoclax | Inhibits the anti-apoptotic protein Bcl-2 | MDA-MB-231 (TNBC) | 40 - 60 | [1] |
| MDM2 Inhibitor | Idasanutlin | Inhibits the p53-MDM2 interaction | MDA-MB-231 (TNBC) | 2.00 - 7.62 | |
| MDA-MB-468 (TNBC) | 2.00 - 7.62 | ||||
| Traditional Chemotherapy | Doxorubicin | DNA intercalation, Topoisomerase II inhibition | MDA-MB-231 (TNBC) | 0.02 - 0.1 | |
| Cisplatin | DNA cross-linking | MDA-MB-468 (TNBC) | 1.65 |
Note: Direct comparison of IC₅₀/GI₅₀ values should be made with caution due to variations in experimental conditions between studies.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Figure 2: General experimental workflow for benchmarking apoptosis inducers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of apoptosis inducers.
Cell Viability Assay (MTT/XTT)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compounds and to calculate the GI₅₀ or IC₅₀ values.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the apoptosis-inducing compounds (e.g., this compound, SMAC mimetics, Bcl-2 inhibitors, MDM2 inhibitors) for a specified period (e.g., 48 or 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or SDS).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the GI₅₀/IC₅₀ values.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis.
-
Procedure:
-
Treat cells with the apoptosis-inducing compounds at their respective IC₅₀ concentrations for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Caspase Activity Assay (Caspase-Glo® 3/7, 8, or 9)
-
Objective: To measure the activity of key executioner (caspase-3/7) or initiator (caspase-8, 9) caspases.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with the apoptosis-inducing compounds.
-
Add the Caspase-Glo® reagent to each well, which contains a luminogenic caspase substrate.
-
Incubate the plate at room temperature to allow for cell lysis and caspase cleavage of the substrate, leading to a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase present.
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the cleavage of key apoptotic proteins, such as PARP and caspases.
-
Procedure:
-
Treat cells with the apoptosis-inducing compounds and lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, -8, or -9, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Determining Proper Disposal Procedures for Laboratory Chemicals: A Guide for CFM-4
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. The substance "CFM-4" is not a universally recognized chemical identifier, which necessitates a thorough and cautious approach to its disposal. It is imperative to accurately identify the chemical's composition and associated hazards before proceeding with any disposal protocol. This guide provides a systematic approach for researchers, scientists, and drug development professionals to safely manage and dispose of such chemicals.
Step 1: Chemical Identification and Hazard Assessment
The foundational step in any chemical disposal procedure is to identify the chemical and its constituents. Laboratory chemicals are often referred to by internal codes or trade names, which may not be listed in standard chemical databases.
-
Identify Hazardous Components: The SDS will list the hazardous ingredients of the substance. For example, similar laboratory products like "CitiFluor CFM-2 Mountant Solution" contain pyridine 1-oxide, which is harmful if inhaled and causes serious eye irritation.[1]
-
Review Hazard Statements and Precautionary Statements: The SDS will provide specific hazard information (e.g., H332: Harmful if inhaled, H319: Causes serious eye irritation) and precautionary measures (e.g., P261: Avoid breathing dust/fume/gas/mist/vapours/spray, P280: Wear eye protection/face protection).[1]
Step 2: Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for waste segregation. Follow these guidelines meticulously.
-
Use Designated Waste Containers: Never mix different types of chemical waste unless explicitly permitted by your EHS department. Use properly labeled waste containers provided by your institution.
-
Incompatible Chemicals: Be aware of chemical incompatibilities. For instance, some chemicals may react exothermically with others.[2]
Step 3: Disposal Procedures
The disposal method will be dictated by the chemical's properties and local regulations.
-
Non-Hazardous Waste: Some chemicals, once neutralized or confirmed to be non-hazardous, may be eligible for drain disposal. However, this is increasingly rare and should only be done with explicit approval from your EHS department.
-
Hazardous Waste: Most laboratory chemicals will be classified as hazardous waste and must be disposed of through a licensed hazardous waste contractor. Your EHS department will manage this process.
-
Empty Containers: Even empty containers can be hazardous as they may retain chemical residues. Follow your institution's procedures for decontaminating and disposing of empty chemical containers.
Quantitative Data for Disposal
Once the SDS for this compound is located, key quantitative data relevant to its safe handling and disposal should be extracted and summarized. The following table serves as a template for organizing this information.
| Parameter | Value | Source (SDS Section) |
| pH | e.g., 6.5 - 7.5 | 9 |
| Boiling Point | e.g., 100°C (212°F) | 9 |
| Flash Point | e.g., Not Applicable | 9 |
| Toxicity Data (LD50/LC50) | e.g., Oral LD50 (Rat): >2000 mg/kg | 11 |
| Hazardous Decomposition Products | e.g., Carbon oxides, Nitrogen oxides | 10 |
Experimental Protocols
Disposal procedures are not typically presented as "experimental protocols." They are strict, regulated procedures. However, if a neutralization step is required before disposal, the protocol would be found in the SDS or provided by your EHS department.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical where the identity is not immediately clear.
Caption: Decision workflow for safe chemical disposal.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for "this compound" and follow all local and institutional regulations for chemical waste disposal. If the identity of the chemical cannot be confirmed, it should be treated as hazardous waste and managed by your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of CFM-4
For researchers and scientists engaged in drug development, particularly in the realm of oncology, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of CFM-4, a potent inhibitor of the protein-protein interaction between anaphase-promoting complex subunit 2 (APC2) and cell cycle and apoptosis regulatory protein 1 (CARP-1). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a solid substance that requires careful handling in a controlled laboratory environment.[1] While a comprehensive Safety Data Sheet (SDS) from a supplier is the authoritative source for safety information, the following guidelines based on its chemical nature as a chlorinated organic compound and general laboratory best practices should be strictly followed.
Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is essential to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential dust or aerosols. |
Engineering Controls:
Always handle solid this compound and its solutions within a certified chemical fume hood to prevent the release of airborne particles into the laboratory environment. An eyewash station and safety shower should be readily accessible in the immediate work area.
First Aid Measures:
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and consistency in handling this compound throughout its lifecycle in the laboratory.
Figure 1. Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing this compound Waste
As this compound is a chlorinated organic compound, its waste must be managed as hazardous. Improper disposal can lead to environmental contamination.
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container for "Halogenated Organic Liquids." Never mix halogenated waste with non-halogenated waste streams.
-
Contaminated Labware: Glassware and other reusable labware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as halogenated liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures.
Disposal Procedure:
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Irritant").
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from general laboratory traffic.
-
Pickup: Once the waste container is full, or in accordance with institutional guidelines, contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
By implementing these comprehensive safety and disposal protocols, researchers can confidently work with this compound while ensuring a safe laboratory environment for themselves and their colleagues, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
